Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride
Description
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Properties
IUPAC Name |
diethyl pyrrolidine-2,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUFBLCQRNNJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676498 | |
| Record name | Diethyl pyrrolidine-2,5-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90979-49-0 | |
| Record name | Diethyl pyrrolidine-2,5-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to cis-Diethyl Pyrrolidine-2,5-dicarboxylate Hydrochloride
Introduction: The Strategic Importance of the Pyrrolidine Core in Modern Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone scaffold in medicinal chemistry. Its prevalence in numerous natural products, pharmaceuticals, and chiral organocatalysts underscores its significance.[1] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often crucial for achieving high-affinity and selective interactions with biological targets.[2] Unlike its aromatic counterpart, pyrrole, the pyrrolidine structure introduces stereochemical complexity, which can be strategically exploited to fine-tune the pharmacological profile of a drug candidate.
This guide focuses on a key synthetic building block: cis-diethyl pyrrolidine-2,5-dicarboxylate hydrochloride (CAS No. 90979-49-0). This molecule offers a synthetically versatile platform, featuring two ester functionalities in a defined cis stereochemical relationship, and a secondary amine that can be further functionalized. The hydrochloride salt form enhances its stability and handling properties, making it an ideal starting material for researchers and drug development professionals. Understanding the properties, synthesis, and reactivity of this compound is essential for its effective utilization in the synthesis of more complex and biologically active molecules.
Physicochemical and Spectroscopic Properties
The hydrochloride salt of cis-diethyl pyrrolidine-2,5-dicarboxylate is typically a white to off-white solid. Its physical and spectroscopic properties are critical for its identification, purification, and use in subsequent synthetic steps.
| Property | Value | Source |
| CAS Number | 90979-49-0 | [3][4] |
| Molecular Formula | C₁₀H₁₈ClNO₄ | [3][4] |
| Molecular Weight | 251.71 g/mol | [3][4] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not definitively reported; expected to be higher than the free base and likely >150 °C | Inferred |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate. | Inferred from structure |
Spectroscopic Profile
While a publicly available, fully characterized set of spectra for this specific compound is not readily found, we can predict its key spectroscopic features based on its structure and data from closely related analogs.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Due to the C₂ symmetry of the cis-isomer, the proton NMR spectrum is expected to be relatively simple.
-
H2/H5 protons: A single signal for the two equivalent methine protons at the 2- and 5-positions, likely appearing as a multiplet around 4.0-4.5 ppm.
-
H3/H4 protons: The four methylene protons on the pyrrolidine ring would be expected to show complex splitting patterns, likely in the range of 2.0-2.5 ppm.
-
Ethyl Ester (CH₂): A quartet around 4.2 ppm, resulting from coupling with the methyl protons.
-
Ethyl Ester (CH₃): A triplet around 1.3 ppm, resulting from coupling with the methylene protons.
-
N-H proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent, likely appearing downfield (>9 ppm) in the hydrochloride salt form.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The symmetry of the molecule would also simplify the ¹³C NMR spectrum.
-
C2/C5 carbons: A single signal for the two equivalent methine carbons, expected around 60-65 ppm.
-
C3/C4 carbons: A single signal for the two equivalent methylene carbons, expected around 28-33 ppm.
-
Carbonyl carbons: A signal in the downfield region, typically around 170-175 ppm.
-
Ethyl Ester (OCH₂): A signal around 61-63 ppm.
-
Ethyl Ester (CH₃): A signal in the upfield region, around 14-15 ppm.
-
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by the following key absorptions:
-
N-H stretch: A broad absorption in the range of 2400-2800 cm⁻¹ is expected for the ammonium salt.
-
C=O stretch (ester): A strong, sharp absorption around 1730-1745 cm⁻¹.
-
C-O stretch (ester): A strong absorption in the 1150-1250 cm⁻¹ region.
-
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the parent ion would be observed for the free base (M+H)⁺ at m/z 216.12, corresponding to the loss of HCl.
Synthesis and Stereochemical Control
The stereoselective synthesis of cis-2,5-disubstituted pyrrolidines is a well-established field, with several reliable strategies available. The most common and direct route to cis-diethyl pyrrolidine-2,5-dicarboxylate involves the catalytic hydrogenation of the corresponding pyrrole precursor.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for cis-diethyl pyrrolidine-2,5-dicarboxylate hydrochloride.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol describes a plausible method for the synthesis of the target compound, adapted from established procedures for the reduction of pyrrole derivatives.
Materials:
-
Diethyl pyrrole-2,5-dicarboxylate
-
5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂)
-
Ethanol, anhydrous
-
Hydrogen gas (H₂)
-
Hydrochloric acid solution in ethanol or diethyl ether
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite® for filtration
Procedure:
-
Catalyst Loading and Substrate Addition: In a suitable high-pressure reactor vessel, add diethyl pyrrole-2,5-dicarboxylate (1 equivalent). To this, add anhydrous ethanol to dissolve the substrate completely. Finally, add the Rh/Al₂O₃ catalyst (5-10 mol%).
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material. The hydrogenation of the pyrrole ring is generally stereoselective, yielding the cis-isomer as the major product due to the delivery of hydrogen from the less sterically hindered face of the substrate adsorbed on the catalyst surface.
-
Work-up and Filtration: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude cis-diethyl pyrrolidine-2,5-dicarboxylate as an oil.
-
Salt Formation: Dissolve the crude product in a minimal amount of anhydrous diethyl ether or ethanol. While stirring, add a solution of hydrochloric acid in ethanol or diethyl ether dropwise until the precipitation is complete.
-
Isolation and Purification: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield cis-diethyl pyrrolidine-2,5-dicarboxylate hydrochloride.
Key Applications in Synthesis and Drug Development
The title compound is a valuable intermediate for the synthesis of a variety of more complex molecules, particularly in the realm of pharmaceuticals.
Synthesis of Chiral Ligands and Organocatalysts
The C₂-symmetric scaffold of cis-2,5-disubstituted pyrrolidines is a privileged structure in asymmetric catalysis.[1] The secondary amine can be functionalized to introduce catalytically active groups, and the ester functionalities can be modified or reduced to further elaborate the structure.
Precursor for Bioactive Molecules
The pyrrolidine-2,5-dicarboxylate core is a key structural motif in various biologically active compounds. For instance, derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes. The cis stereochemistry can be crucial for fitting into the active site of an enzyme.
Logical Flow for a Synthetic Application
Caption: Synthetic utility of cis-diethyl pyrrolidine-2,5-dicarboxylate hydrochloride.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling cis-diethyl pyrrolidine-2,5-dicarboxylate hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is generally more stable and less prone to degradation than the free base.
-
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
Consult the Safety Data Sheet (SDS) from the supplier for detailed and specific safety information.
Conclusion
cis-Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride is a valuable and versatile building block for organic synthesis and drug discovery. Its defined stereochemistry and multiple functionalization points make it an attractive starting material for the creation of complex molecular architectures. A thorough understanding of its properties and synthetic routes, as outlined in this guide, is crucial for its effective application in research and development.
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A Technical Guide to trans-Diethyl Pyrrolidine-2,5-dicarboxylate Hydrochloride: Properties, Synthesis, and Applications
Executive Summary
trans-Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride is a chiral heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and asymmetric synthesis. As a disubstituted pyrrolidine, this molecule serves as a versatile stereochemically defined building block for the construction of complex molecular architectures. The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds, making its derivatives highly valuable starting materials.[1][2][3] This guide provides an in-depth overview of the physicochemical properties, general synthetic strategies, analytical characterization methods, and key applications of trans-diethyl pyrrolidine-2,5-dicarboxylate hydrochloride, offering a technical resource for researchers and drug development professionals.
Physicochemical and Structural Properties
The fundamental properties of a compound are critical for its handling, reaction setup, and analytical characterization. trans-Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride is typically supplied as a white solid with a purity of 96% or higher. Its structure features a five-membered saturated nitrogen heterocycle, the pyrrolidine ring, substituted at the 2 and 5 positions with ethyl carboxylate groups. The "trans" configuration indicates that these two substituents are on opposite sides of the ring plane. The compound is supplied as a hydrochloride salt, which enhances its stability and crystallinity.
| Property | Value | Source |
| IUPAC Name | diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate hydrochloride | |
| CAS Number | 162376-29-6 | |
| Molecular Formula | C₁₀H₁₈ClNO₄ | |
| Molecular Weight | 251.71 g/mol | |
| Appearance | White Solid | |
| Purity | ≥96% | |
| InChI Key | IAUFBLCQRNNJLX-WSZWBAFRSA-N |
Synthesis and Stereochemical Control
The synthesis of stereochemically pure pyrrolidines is a cornerstone of modern organic chemistry. The trans-2,5-disubstituted pattern of the target molecule can be achieved through several robust synthetic strategies that control the stereochemistry of the newly formed ring.
Causality in Synthetic Strategy
The choice of synthetic route is often dictated by the availability of starting materials and the desired stereochemical outcome. Methods like 1,3-dipolar cycloadditions are powerful for constructing the five-membered ring in a single, highly controlled step.[4] Alternatively, cyclization of linear precursors, such as enantiopure homoallylic amines, provides another reliable entry to this class of compounds.[5] The expertise lies in selecting a reaction that not only forms the desired bond but also sets the two stereocenters (at C2 and C5) in the correct "trans" relative orientation.
Caption: Generalized synthetic workflow for trans-2,5-disubstituted pyrrolidines.
General Experimental Protocol: 1,3-Dipolar Cycloaddition
This protocol is a representative method for synthesizing the pyrrolidine core.
-
Generation of the Azomethine Ylide: An appropriate N-substituted amino ester (e.g., a glycine ester) is reacted with an aldehyde or ketone. This step is causal: the choice of amino ester and carbonyl compound determines the substitution pattern of the final product. The reaction is typically performed in a non-polar solvent like toluene to facilitate the removal of water via a Dean-Stark apparatus, driving the equilibrium towards imine formation.
-
Cycloaddition: The generated imine (or its corresponding azomethine ylide precursor) is heated in the presence of diethyl fumarate. Diethyl fumarate is chosen as the dipolarophile because its trans-alkene geometry directly translates into the trans-stereochemistry of the final product, a key principle of concerted cycloaddition reactions.
-
Work-up and Purification: Upon reaction completion (monitored by TLC or LC-MS), the reaction mixture is cooled and the solvent is removed under reduced pressure. The resulting crude product is purified using column chromatography on silica gel. The choice of eluent (e.g., a hexane/ethyl acetate gradient) is critical to separate the desired product from unreacted starting materials and byproducts.
-
Deprotection and Salt Formation: If an N-protecting group was used (e.g., benzyl), it is removed, commonly via catalytic hydrogenation.[4] The resulting free amine is then dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same solvent to precipitate the final hydrochloride salt, which is then isolated by filtration.
Analytical Characterization and Quality Control
Rigorous analytical testing is a self-validating system that ensures the identity, purity, and stereochemistry of the synthesized compound.
Caption: A standard workflow for the analytical validation of a chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two ethyl ester groups: a triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂). The protons on the pyrrolidine ring (C2-H, C3-H₂, C4-H₂, C5-H) would appear as multiplets in the 2.0-4.5 ppm region. The N-H proton signal would likely be broad and its chemical shift dependent on concentration and solvent. The coupling constants between the C2-H and C5-H protons and their adjacent methylene protons are diagnostic for confirming the ring structure.
-
¹³C NMR: The carbon spectrum would confirm the presence of all 10 carbon atoms. Key signals include the ester carbonyl carbons (~170-175 ppm), the OCH₂ carbons (~60 ppm), the C2 and C5 carbons of the pyrrolidine ring (~55-65 ppm), the C3 and C4 carbons (~25-35 ppm), and the ethyl CH₃ carbons (~14 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. A strong, sharp absorption band around 1730-1750 cm⁻¹ is indicative of the C=O stretch of the ester groups. A broad band in the region of 2400-3200 cm⁻¹ would correspond to the N-H stretch of the secondary ammonium hydrochloride salt.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would typically show the molecular ion for the free base (C₁₀H₁₇NO₄) at an m/z corresponding to [M+H]⁺ (216.12). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million, providing definitive evidence of the molecular formula.
Applications in Research and Drug Development
The true value of trans-diethyl pyrrolidine-2,5-dicarboxylate hydrochloride lies in its application as a versatile chiral intermediate. The pyrrolidine scaffold is a key structural motif in a vast array of pharmaceuticals targeting conditions ranging from central nervous system disorders to cancer and infectious diseases.[1][2]
-
Chiral Scaffolding: The compound provides a rigid, stereochemically defined core onto which additional complexity can be built. The two ester functionalities can be differentially manipulated (e.g., reduction to alcohols, amidation) to serve as handles for introducing other molecular fragments. This is fundamental in fragment-based drug design and lead optimization.
-
Precursor for Bioactive Molecules: It serves as a precursor for synthesizing more complex heterocyclic systems and peptidomimetics.[6] The defined stereochemistry is crucial, as the biological activity of enantiomers can differ dramatically.
-
Organocatalysis: While the title compound itself is not a catalyst, the pyrrolidine ring is the core of highly successful organocatalysts, such as proline and its derivatives.[7] This compound can be used to synthesize novel chiral catalysts for enantioselective transformations.
Caption: Role of the pyrrolidine scaffold in building a complex drug candidate.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a laboratory coat, and chemical-resistant gloves when handling the compound.[8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
trans-Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride is more than a simple chemical reagent; it is an enabling tool for innovation in chemical synthesis and drug discovery. Its well-defined stereochemistry and bifunctional nature provide a reliable platform for constructing novel molecules with tailored properties. Understanding its synthesis, characterization, and potential applications allows researchers to leverage this valuable building block to its fullest extent, accelerating the development of new catalysts, materials, and therapeutic agents.
References
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Grigor'ev, I. A., et al. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? Molecules. Available at: [Link]
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Royal Society of Chemistry. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Science. Available at: [Link]
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PubMed. Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. Available at: [Link]
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Physical and chemical properties of Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride
An In-depth Technical Guide to Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride
Introduction
The five-membered pyrrolidine ring system is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in the development of novel therapeutics.[1] Its prevalence is due to a combination of favorable properties, including its three-dimensional structure which allows for thorough exploration of pharmacophore space, inherent stereochemistry, and advantageous physicochemical characteristics that can enhance aqueous solubility.[2][3] Within this important class of compounds, this compound stands out as a pivotal chiral building block. Its bifunctional nature, featuring two ester groups at key stereogenic centers, provides a rich platform for synthetic diversification. This guide offers a comprehensive technical overview of its physical and chemical properties, analytical characterization, and synthetic utility for researchers, scientists, and professionals engaged in drug discovery and chemical development.
Section 1: Chemical Identity and Structure
The fundamental identity of this compound is captured by its systematic name and structural identifiers. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.
| Identifier | Value | Reference |
| Compound Name | trans-Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride | |
| Synonym | diethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate hydrochloride | |
| CAS Number | 162376-29-6 | |
| Molecular Formula | C₁₀H₁₈ClNO₄ | |
| Molecular Weight | 251.71 g/mol | |
| Canonical SMILES | CCOC(=O)C1CCC(N1)C(=O)OCC.Cl |
Structural Elucidation and Stereochemistry
The core of the molecule is a saturated five-membered nitrogen heterocycle—a pyrrolidine ring. The key features are the two ethyl ester (ethoxycarbonyl) groups attached to the carbon atoms at positions 2 and 5.
Stereoisomerism: The carbons at the C2 and C5 positions are chiral centers, giving rise to stereoisomers.
-
trans Isomers: The two ester groups are on opposite faces of the ring. This includes the (2S, 5S) and (2R, 5R) enantiomers. The commercially available compound is often the racemic trans mixture or a specific enantiomer like the (2S, 5S) form.
-
cis Isomer: The two ester groups are on the same face of the ring. This configuration results in a meso compound, which is achiral due to an internal plane of symmetry.
The relative orientation of these substituents significantly impacts the molecule's three-dimensional shape and its potential interactions with chiral biological targets, making stereochemical control paramount in its application.
Section 2: Physical and Chemical Properties
A thorough understanding of the compound's physical and chemical properties is essential for its effective use in experimental settings.
| Property | Value / Description | Reference |
| Appearance | White solid | |
| Melting Point | Data not available in searched literature. As a salt, it is expected to have a relatively high melting point and may decompose upon heating. | |
| Boiling Point | Not applicable; decomposes upon strong heating. | |
| Solubility | Expected to be soluble in water, methanol, and ethanol due to its ionic hydrochloride nature. Limited solubility in nonpolar organic solvents like hexanes and diethyl ether. | |
| Stability | Stable under standard laboratory conditions. Should be stored in a tightly sealed container in a dry, cool place to prevent hydrolysis of the ester groups. | |
| pKa | Data not available. The pKa of the protonated pyrrolidine nitrogen is anticipated to be lower than that of pyrrolidinium itself (~11.3) due to the electron-withdrawing effect of the two adjacent ester groups. |
Section 3: Reactivity and Synthetic Profile
The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the secondary amine (as its ammonium salt) and the two ester moieties.
Key Reactive Sites
-
Pyrrolidine Nitrogen (N-H): The protonated nitrogen is non-nucleophilic. However, treatment with a non-aqueous base (e.g., triethylamine, diisopropylethylamine) liberates the free secondary amine. This free amine is a potent nucleophile, enabling a wide range of derivatization reactions such as N-alkylation, N-acylation, N-arylation, and reductive amination.
-
Ester Carbonyls (C=O): The two ester groups are susceptible to nucleophilic attack.
-
Hydrolysis: Under acidic or basic conditions, the esters can be hydrolyzed to the corresponding pyrrolidine-2,5-dicarboxylic acid.
-
Amidation: Reaction with amines can convert the esters to amides, a common transformation in the synthesis of peptidomimetics and other bioactive molecules.[4]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the esters to the corresponding diol, (pyrrolidin-2,5-diyl)dimethanol.
-
Caption: Key reactivity pathways of the diethyl pyrrolidine-2,5-dicarboxylate core.
Section 4: Analytical Characterization
Robust analytical methods are crucial for confirming the identity, purity, and structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.
-
¹H NMR: The proton spectrum provides a distinct fingerprint.
-
Ethyl Protons: A quartet integrating to 4H around δ 4.1-4.4 ppm (–O–CH₂ –CH₃) and a triplet integrating to 6H around δ 1.2-1.4 ppm (–O–CH₂–CH₃ ).
-
Pyrrolidine Ring Protons: Protons at C2 and C5 (methine protons, –CH –COOEt) would appear as multiplets, typically around δ 4.0-4.5 ppm, depending on the solvent and stereochemistry. The protons at C3 and C4 (methylene protons, –CH₂ –) would resonate further upfield as complex multiplets between δ 1.8-2.5 ppm.
-
Amine Proton (N-H): A broad singlet, which may be exchangeable with D₂O. Its chemical shift is highly variable.
-
-
¹³C NMR: The carbon spectrum confirms the carbon skeleton.
-
Carbonyl Carbon: δ 170-175 ppm (C=O).
-
Ethyl Carbons: δ ~60-62 ppm (–C H₂–O–) and δ ~14 ppm (–C H₃).
-
Pyrrolidine Carbons: δ ~58-65 ppm for C2 and C5; δ ~25-35 ppm for C3 and C4.
-
Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16 to 64 scans for a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Calibrate the spectrum using the residual solvent peak as a reference. Integrate the signals and assign the peaks based on their chemical shift, multiplicity, and integration values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups.
-
N-H Stretch: A broad and strong absorption in the 2400-2800 cm⁻¹ range is characteristic of the ammonium salt (R₂NH₂⁺).
-
C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.
-
C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region corresponds to the C-O single bond of the ester.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the sp³ C-H bonds of the ethyl and pyrrolidine groups.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the primary observable ion would be the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₁₀H₁₈NO₄⁺ (calculated m/z = 216.12). Fragmentation would likely involve the neutral loss of ethanol (–46 Da) or the loss of an ethoxycarbonyl radical.
Section 5: Synthesis Strategies
The synthesis of the pyrrolidine-2,5-dicarboxylate core can be achieved through various strategies, often focusing on stereocontrol.
-
Classical Synthesis: A common approach involves the cyclization of a linear precursor. For example, the reaction of diethyl 2,5-dibromoadipate with a primary amine (like benzylamine, followed by debenzylation) or ammonia can form the pyrrolidine ring.
-
From Pyroglutamic Acid: Versatile routes have been developed starting from readily available chiral precursors like pyroglutamic acid, which allows for the stereoselective synthesis of 2,5-disubstituted pyrrolidines.[5]
-
Modern Methods: Advanced methodologies like [3+2] cycloaddition reactions of azomethine ylides provide a powerful and stereocontrolled route to highly substituted pyrrolidines.[6] Other innovative methods include electrochemical cyclizations and ring contractions of pyridine derivatives.[6][7]
Caption: A conceptual workflow for a classical synthesis of the target compound.
Section 6: Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility lies in its role as a rigid and stereochemically defined scaffold.
-
Scaffold for Bioactive Molecules: The pyrrolidine core is present in a vast array of pharmacologically active agents, including antimicrobial, antiviral, anticancer, and anti-inflammatory compounds.[8]
-
Peptidomimetics: As a constrained analog of dipeptides, it is used to create peptidomimetics with improved stability and bioavailability. The dicarboxylate functionality allows for chain extension to build complex peptide-like structures.
-
Ligand Development: The ability to functionalize the nitrogen and the two ester groups independently allows for the synthesis of diverse libraries of compounds for screening against biological targets like enzymes and receptors. For instance, related pyrrolidine dicarboxylic acid amides have been developed as potent inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of diabetes.[4]
Caption: Applications of the title compound as a versatile starting material.
Conclusion
This compound is a synthetically versatile and valuable building block for the drug discovery and development pipeline. Its well-defined stereochemistry, coupled with the differential reactivity of its functional groups, provides a reliable platform for constructing complex molecular architectures. A firm grasp of its physical properties, chemical reactivity, and analytical profile, as detailed in this guide, is fundamental for any scientist aiming to leverage this powerful scaffold in the creation of next-generation chemical entities.
References
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A Senior Application Scientist's Guide to the Synthetic Routes of Chiral Pyrrolidine-2,5-diones
Abstract
The chiral pyrrolidine-2,5-dione, or succinimide, framework is a cornerstone in medicinal chemistry and drug development. Its prevalence in a wide array of biologically active compounds, including antiepileptic drugs like ethosuximide and its derivatives, underscores the critical need for robust and stereocontrolled synthetic methodologies.[1][2][3] This in-depth technical guide provides a comprehensive review of the principal synthetic strategies for accessing these valuable chiral molecules. We will delve into the mechanistic underpinnings and practical applications of chiral pool synthesis, chiral auxiliary-mediated approaches, catalytic asymmetric methods, and enzymatic resolutions. Each section is designed to offer researchers and drug development professionals the necessary insights to select and implement the most suitable strategy for their specific synthetic challenges.
Introduction: The Significance of Chiral Succinimides
The pyrrolidine-2,5-dione scaffold is a privileged structure in pharmacology due to its ability to engage in various biological interactions. The stereochemistry of substituents on the succinimide ring is often a determining factor in a molecule's therapeutic efficacy and safety profile. Consequently, the development of synthetic routes that provide precise control over stereocenters is of paramount importance. This guide will explore the diverse and ingenious strategies that organic chemists have devised to meet this challenge, from leveraging nature's own chiral building blocks to the design of sophisticated artificial catalysts.
Chiral Pool Synthesis: Leveraging Nature's Starting Materials
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, and terpenes.[4] α-Amino acids are particularly attractive starting materials for the synthesis of chiral pyrrolidine-2,5-diones due to their inherent chirality and the presence of the requisite nitrogen atom.
Synthesis from α-Amino Acids
The general approach involves the cyclization of an activated α-substituted succinic acid derivative, which can be derived from a corresponding amino acid. This strategy directly translates the stereochemistry of the starting amino acid to the final succinimide product.
Causality Behind Experimental Choices: The choice of activating group for the carboxylic acids and the cyclization conditions are critical to prevent racemization of the chiral center. The use of mild coupling agents and non-basic conditions is often preferred. The protection of the amine functionality is also a key consideration, with protecting groups chosen based on their stability to the reaction conditions and ease of removal.
Experimental Protocol: Synthesis of a Chiral 3-Substituted Succinimide from Aspartic Acid
-
Protection: N-protection of L-aspartic acid is carried out using a suitable protecting group, such as Boc or Cbz, to prevent side reactions of the amino group.
-
Activation and Cyclization: The diacid is then converted to its anhydride by treatment with a dehydrating agent like acetic anhydride. Gentle heating promotes the cyclization to the corresponding N-protected succinic anhydride.
-
Imide Formation: The anhydride is subsequently reacted with a primary amine (R-NH₂) to open the ring, followed by a second cyclization, often promoted by heating or a mild dehydrating agent, to form the desired N-substituted pyrrolidine-2,5-dione. The stereocenter at the 3-position is retained from the starting L-aspartic acid.
Chiral Auxiliary-Mediated Synthesis
This classical yet powerful strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product.
Diastereoselective Alkylation of Succinimide Enolates
A common approach involves the diastereoselective alkylation of an enolate derived from a succinimide that is N-acylated with a chiral auxiliary, such as one of Evans' oxazolidinones or Ellman's tert-butanesulfinamide.[5]
Causality Behind Experimental Choices: The chiral auxiliary creates a sterically biased environment, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face of the enolate. The choice of base, solvent, and temperature is crucial for controlling the enolate geometry and preventing racemization. The rigidity of the transition state, often involving chelation to a metal ion, is key to achieving high diastereoselectivity.
Experimental Protocol: Asymmetric Alkylation using an Evans Auxiliary
-
Auxiliary Attachment: Succinic anhydride is reacted with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form the corresponding N-acyl oxazolidinone.
-
Enolate Formation: The N-acyl succinimide is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate.
-
Diastereoselective Alkylation: The enolate is then quenched with an alkyl halide. The chiral auxiliary directs the alkylation to one face of the enolate, leading to a high diastereomeric excess.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently removed, for instance, by hydrolysis or reduction, to afford the chiral 3-substituted succinimide.
Catalytic Asymmetric Synthesis: The Modern Approach
Catalytic asymmetric synthesis has revolutionized the preparation of chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.[6] For the synthesis of chiral pyrrolidine-2,5-diones, several powerful catalytic strategies have emerged.
Asymmetric Michael Addition to Maleimides
The conjugate addition of nucleophiles to maleimides is one of the most extensively studied and versatile methods for preparing chiral succinimides.[7][8] Organocatalysis, in particular, has proven to be highly effective for this transformation.[9][10][11]
Causality Behind Experimental Choices: Chiral organocatalysts, such as diarylprolinol silyl ethers or bifunctional thioureas, activate the nucleophile (e.g., an aldehyde or ketone) through the formation of a transient enamine or enolate.[10][11] Simultaneously, the catalyst can activate the maleimide electrophile through hydrogen bonding, bringing the reactants together in a highly organized, chiral transition state. This dual activation model is the basis for the high enantioselectivities observed.
Experimental Protocol: Organocatalyzed Michael Addition of an Aldehyde to a Maleimide
-
Catalyst and Reactant Mixing: In a suitable solvent (e.g., toluene or dichloromethane), the N-substituted maleimide, the aldehyde (e.g., isobutyraldehyde), and a catalytic amount (typically 1-10 mol%) of a chiral primary or secondary amine catalyst (e.g., a derivative of proline) are combined.
-
Reaction Progression: The reaction is stirred at a controlled temperature (often room temperature or below) until completion, which can be monitored by techniques such as TLC or GC.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst and any unreacted starting materials. The resulting chiral succinimide is then purified by column chromatography.
| Catalyst Type | Nucleophile | Typical ee (%) |
| Diarylprolinol Silyl Ether | Aldehydes | >95 |
| Bifunctional Thiourea | 1,3-Dicarbonyls | >90 |
| Chiral Primary Amine-Salicylamide | Ketones | up to 99[11] |
Asymmetric Hydrogenation and Transfer Hydrogenation
The asymmetric hydrogenation of substituted maleimides or their derivatives provides a direct route to chiral succinimides. Rhodium-based catalysts are particularly effective for these transformations.
A noteworthy development is the stereodivergent synthesis of 3,4-disubstituted succinimides via Rh-catalyzed asymmetric transfer hydrogenation of 3-hydroxy-4-substituted maleimides.[2][3][12][13] This method allows for the selective formation of either the syn or anti diastereomer by tuning the reaction conditions.[2][3][13]
Causality Behind Experimental Choices: The chiral ligand on the rhodium catalyst creates a chiral environment around the metal center. The substrate coordinates to the metal, and the hydride is delivered to one face of the double bond, leading to the formation of one enantiomer in excess. In the case of dynamic kinetic resolution via transfer hydrogenation, the conditions are set to allow for the racemization of the starting material while one enantiomer is selectively hydrogenated.[13]
Experimental Protocol: Rh-Catalyzed Asymmetric Transfer Hydrogenation
-
Catalyst Preparation: A chiral Rh catalyst is prepared in situ from a suitable precursor and a chiral ligand.
-
Reaction Setup: The substituted maleimide derivative, a hydrogen source (e.g., formic acid/triethylamine azeotrope), and the catalyst are combined in a suitable solvent.
-
Stereocontrol: The diastereoselectivity (syn vs. anti) can often be controlled by adjusting the amount of base in the reaction mixture.[3]
-
Isolation: After the reaction is complete, the product is isolated and purified. This method can achieve high yields, excellent enantioselectivities (>99% ee), and high diastereoselectivities (>99:1 dr).[2][3][13]
Asymmetric Alkylation and Cycloaddition
Other powerful catalytic methods include the asymmetric allylic alkylation of succinimide precursors to create α-quaternary stereocenters and [3+2] cycloaddition reactions to construct the pyrrolidine ring with high stereocontrol.[14][15][16] These methods often employ transition metal catalysts (e.g., palladium or rhodium) with chiral ligands to induce enantioselectivity.[14][17]
Enzymatic and Kinetic Resolution
Enzymatic methods offer an environmentally friendly and highly selective means of obtaining chiral compounds. Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[18][19]
Lipase-Catalyzed Kinetic Resolution
Lipases are commonly used enzymes that can catalyze the acylation or hydrolysis of a wide range of substrates with high enantioselectivity.[6] A racemic mixture of a 3-hydroxysuccinimide derivative, for example, could be resolved by lipase-catalyzed acylation, where the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol.
Causality Behind Experimental Choices: The high selectivity of enzymes stems from the intricate three-dimensional structure of their active sites, which can precisely distinguish between two enantiomers. The choice of enzyme, solvent, and acyl donor is critical for achieving high enantioselectivity (E-value).
Experimental Protocol: Lipase-Catalyzed Resolution of a Racemic Hydroxysuccinimide
-
Reaction Setup: A racemic mixture of the hydroxysuccinimide, a suitable acyl donor (e.g., vinyl acetate), and a lipase (e.g., Candida antarctica lipase B, CAL-B) are suspended in an organic solvent (e.g., toluene).
-
Monitoring: The reaction is monitored, and it is crucial to stop the reaction at approximately 50% conversion to obtain both the product and the remaining starting material with high enantiomeric excess.
-
Separation: After the reaction, the enzyme is filtered off, and the acylated product and the unreacted alcohol are separated by chromatography.
Conclusion
The synthesis of chiral pyrrolidine-2,5-diones is a well-developed field with a diverse array of reliable and stereoselective methods. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, the availability of starting materials, scalability, and cost.
-
Chiral pool synthesis is ideal when the target molecule's stereochemistry directly corresponds to that of a readily available natural product like an amino acid.
-
Chiral auxiliaries offer a robust and predictable method for controlling stereochemistry, although they are not atom-economical.
-
Catalytic asymmetric methods , particularly organocatalytic Michael additions and asymmetric hydrogenations, represent the state-of-the-art, offering high efficiency and enantioselectivity with low catalyst loadings.
-
Enzymatic resolutions are a powerful option, especially for large-scale synthesis, due to their high selectivity and environmentally benign nature.
As drug development continues to demand ever more complex and stereochemically defined molecules, the synthetic methodologies outlined in this guide will remain indispensable tools for researchers and scientists in the field.
Diagrams
General Synthetic Strategies
Caption: Overview of major synthetic approaches to chiral pyrrolidine-2,5-diones.
Organocatalytic Michael Addition Workflow
Caption: Catalytic cycle for the organocatalyzed Michael addition to a maleimide.
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- Aota, Y., Kano, T., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Journal of the American Chemical Society, 141(48), 19263–19268.
- Gómez‐Torres, E., et al. (2012). Enantioselective Synthesis of Succinimides by Michael Addition of 1,3‐Dicarbonyl Compounds to Maleimides Catalyzed by a Chiral Bis(2‐aminobenzimidazole) Organocatalyst. European Journal of Organic Chemistry, 2013(8), 1434–1440.
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Herrera, B., et al. (2018). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 23(11), 2963. [Link]
- Sundberg, R. J., Pearce, B. C., & Laurino, J. P. (1986). Pyrrolidine‐2,3‐dione, 1‐allylpyrrolidine‐2,3‐dione and 1‐ethoxypyrrolidine‐2,3‐dione. Journal of Heterocyclic Chemistry, 23(2), 537–539.
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The Pyrrolidine Scaffold: A Cornerstone in Nature's Pharmacy and Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a pivotal structural motif in the realm of biologically active molecules.[1] Its prevalence in a vast array of natural products, from alkaloids to amino acids, underscores its evolutionary selection as a privileged scaffold.[2] This significance is mirrored in medicinal chemistry, where the pyrrolidine core is a recurring feature in numerous FDA-approved drugs across a wide spectrum of therapeutic areas.[1][3] This technical guide provides a comprehensive exploration of pyrrolidine-containing natural products and drugs, delving into their origins, biological activities, and the synthetic strategies employed for their creation. We will examine the fundamental physicochemical properties of the pyrrolidine ring that contribute to its utility in drug design, explore the biosynthetic pathways that construct these molecules in nature, and detail the mechanisms of action of key therapeutic agents. Furthermore, this guide will furnish researchers with detailed experimental protocols for the synthesis and isolation of these valuable compounds, aiming to serve as a critical resource for professionals engaged in drug discovery and development.
The Pyrrolidine Ring: A Profile of a Privileged Scaffold
The pyrrolidine ring, also known as tetrahydropyrrole, is a colorless liquid miscible with water and most organic solvents.[4] Its structure, a cyclic secondary amine, provides a unique combination of properties that make it an attractive component in drug design.[5]
Physicochemical and Conformational Properties
The non-planar, puckered conformation of the sp³-hybridized carbon atoms in the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable trait for enhancing interactions with biological targets.[2] The ring can adopt two primary envelope conformations, Cγ-exo and Cγ-endo, and the preferred conformation can be influenced by the nature and stereochemistry of substituents. This conformational flexibility, or "pseudorotation," allows the molecule to adopt an optimal geometry for binding to a protein's active site. The nitrogen atom in the ring is a key feature, acting as a hydrogen bond acceptor and a center of basicity, with the pKa of its conjugate acid being approximately 11.27.[4] This basicity is crucial for solubility and for forming ionic interactions with acidic residues in proteins.
| Property | Value | Reference |
| Molecular Formula | C₄H₉N | [4] |
| Molar Mass | 71.12 g/mol | [4] |
| Boiling Point | 87 °C | [4] |
| Solubility in Water | Miscible | [4] |
| pKa (conjugate acid) | 11.27 | [4] |
Nature's Bounty: Pyrrolidine-Containing Natural Products
The pyrrolidine motif is a recurring theme in the vast library of natural products, particularly in alkaloids. These compounds exhibit a remarkable diversity of biological activities.
Notable Classes and Biological Activities
| Class of Natural Product | Example(s) | Biological Activity |
| Simple Pyrrolidine Alkaloids | Hygrine, Cuscohygrine | Precursors to tropane alkaloids |
| Tropane Alkaloids | Cocaine, Scopolamine | Anesthetic, Anticholinergic[6] |
| Pyridine Alkaloids | Nicotine | Stimulant |
| Antibiotics | Anisomycin | Antibacterial, Antifungal, Antineoplastic[1][6] |
| Anticancer Agents | Pyrrolomycin | Anticancer, Antibacterial[5] |
| Anti-inflammatory Agents | Solanpyrrole B | Anti-inflammatory (NF-κB inhibition)[7][8] |
Biosynthesis of Pyrrolidine Alkaloids
The biosynthesis of many pyrrolidine alkaloids originates from the amino acids ornithine or arginine. These precursors provide the core carbon and nitrogen atoms for the pyrrolidine ring.
Nicotine biosynthesis in tobacco plants is a classic example, involving the convergence of two distinct pathways for the formation of its pyrrolidine and pyridine rings. The pyrrolidine ring is derived from ornithine via putrescine.[9][10]
Tropane alkaloids, such as scopolamine, also originate from putrescine, which is converted to N-methyl-Δ¹-pyrrolinium.[11] This intermediate then condenses with a precursor derived from phenylalanine to form the characteristic bicyclic tropane core.[12][13][14]
Pyrrolidine-Containing Drugs: From Bench to Bedside
The structural and functional advantages of the pyrrolidine ring have been extensively leveraged in the development of a multitude of clinically successful drugs.
Pyrrolidine Drugs by Therapeutic Area
| Therapeutic Area | Drug(s) | Mechanism of Action |
| Antihypertensives | Captopril, Enalapril | Angiotensin-Converting Enzyme (ACE) Inhibitors[1] |
| Antivirals | Telaprevir, Asunaprevir, Paritaprevir | Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors[5][15] |
| Anticancer Agents | Pacritinib, Futibatinib | JAK-2 Inhibitor, FGFR-4 Inhibitor[1] |
| Antidiabetics | Vildagliptin | Dipeptidyl Peptidase-4 (DPP-4) Inhibitor[15] |
| Antihistamines | Clemastine | H1 Receptor Antagonist[1] |
| Antibiotics | Clindamycin | Protein Synthesis Inhibitor |
Mechanisms of Action: A Closer Look
Captopril was one of the first ACE inhibitors developed and serves as a prime example of rational drug design.[16] Its L-proline moiety mimics the C-terminal proline of angiotensin I, allowing it to bind to the active site of the angiotensin-converting enzyme (ACE).[17] The sulfhydryl group of captopril coordinates with the zinc ion in the ACE active site, leading to potent inhibition of the enzyme.[16] This prevents the conversion of angiotensin I to the vasoconstrictor angiotensin II.[16]
Vildagliptin is an oral anti-hyperglycemic agent that functions by inhibiting dipeptidyl peptidase-4 (DPP-4).[18] DPP-4 is the enzyme responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[19][20] By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1 and GIP, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release.[18][21]
Synthetic Methodologies: Constructing the Pyrrolidine Core
The synthesis of pyrrolidine-containing molecules is a rich area of organic chemistry, with numerous strategies developed to construct this valuable heterocycle with high levels of stereocontrol.
Functionalization of the Chiral Pool: L-Proline as a Starting Material
The readily available and enantiopure amino acid L-proline is a common and versatile starting material for the synthesis of a wide range of substituted pyrrolidines.[22] Its carboxylic acid and secondary amine functionalities provide convenient handles for chemical modification.
Cyclization Reactions
A plethora of cyclization strategies have been developed to construct the pyrrolidine ring from acyclic precursors. These include intramolecular nucleophilic substitution, reductive amination of dicarbonyl compounds, and various transition-metal-catalyzed C-H amination reactions.
1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a powerful and atom-economical method for the stereoselective synthesis of polysubstituted pyrrolidines.[23][24][25] This reaction allows for the rapid construction of complex pyrrolidine scaffolds with the creation of multiple stereocenters in a single step.[26][27]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and isolation of pyrrolidine-containing compounds.
Protocol for the Synthesis of Captopril
This protocol outlines a common synthetic route to captopril starting from L-proline and 3-acetylthio-2-methylpropanoic acid.[22]
Step 1: Synthesis of 1-(3-acetylthio-2-methylpropanoyl)-L-proline
-
To a solution of L-proline (1.15 g, 10 mmol) in a suitable solvent such as dichloromethane (50 mL), add a base like triethylamine (1.5 eq, 15 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-acetylthio-2-methylpropanoyl chloride (1.95 g, 10 mmol) in dichloromethane (20 mL) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Deprotection to Yield Captopril
-
Dissolve the crude product from Step 1 in methanol (50 mL).
-
Add a solution of sodium hydroxide (1.2 g, 30 mmol) in water (10 mL).
-
Stir the mixture at room temperature for 2 hours.
-
Acidify the reaction mixture to pH 2 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude captopril can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Protocol for the Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide
This protocol describes a general procedure for a metal-catalyzed asymmetric [3+2] cycloaddition.[23]
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chiral ligand (e.g., a chiral phosphine, 0.055 mmol) and the metal salt (e.g., AgOAc, 0.05 mmol).
-
Add anhydrous solvent (e.g., toluene, 2 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the dipolarophile (e.g., dimethyl maleate, 1.0 mmol).
-
In a separate flask, prepare a solution of the imine precursor (e.g., an α-iminoester, 1.2 mmol) and a base (e.g., triethylamine, 1.5 mmol) in the same anhydrous solvent (3 mL).
-
Add the imine/base solution to the catalyst mixture via syringe pump over a period of 4 hours at the desired reaction temperature (e.g., 0 °C).
-
After the addition is complete, stir the reaction for an additional 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired enantiomerically enriched pyrrolidine.
Protocol for the Extraction of Pyrrolidine Alkaloids from Plant Material
This protocol provides a general acid-base extraction method for the isolation of alkaloids from plant sources.[28]
-
Maceration: Weigh 100 g of finely powdered, dried plant material (e.g., coca leaves) and place it in a 1 L flask.[28] Add 500 mL of methanol and allow the mixture to stand for 48 hours at room temperature with occasional agitation.[28]
-
Filtration and Concentration: Filter the methanolic extract to remove the plant debris.[28] Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40 °C to obtain a viscous residue.[28]
-
Acid-Base Extraction:
-
Dissolve the residue in 100 mL of 2% sulfuric acid.
-
Extract the acidic solution with dichloromethane (3 x 50 mL) to remove non-alkaloidal compounds. Discard the organic layers.
-
Basify the aqueous layer to pH 10 with concentrated ammonium hydroxide.
-
Extract the now basic aqueous solution with dichloromethane (4 x 50 mL). The alkaloids will now be in the organic phase.
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude alkaloid mixture.
-
The crude extract can be further purified by column chromatography on silica gel or alumina, using a gradient of solvents such as chloroform/methanol, to isolate individual alkaloids.
-
Future Perspectives and Conclusion
The pyrrolidine scaffold continues to be a fertile ground for innovation in drug discovery. The development of novel synthetic methodologies, particularly in the realm of asymmetric catalysis, is enabling the creation of increasingly complex and diverse pyrrolidine-containing molecules. Furthermore, a deeper understanding of the biological roles of pyrrolidine-based natural products is unveiling new therapeutic targets and opportunities. The inherent drug-like properties of the pyrrolidine ring, combined with its synthetic tractability, ensure that it will remain a cornerstone of medicinal chemistry for the foreseeable future. This guide has provided a comprehensive overview of this remarkable heterocycle, from its natural origins to its application in modern medicine, and offers a practical resource for scientists dedicated to the advancement of therapeutic sciences.
References
A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided upon request.
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- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
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- 19. Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. scispace.com [scispace.com]
- 23. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 24. diva-portal.org [diva-portal.org]
- 25. repositorio.uam.es [repositorio.uam.es]
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- 27. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Asymmetric Synthesis of Diethyl Pyrrolidine-2,5-dicarboxylate: An Application and Protocol Guide
Introduction: The Significance of Chiral Pyrrolidines
The pyrrolidine ring is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1] Specifically, C2-symmetrical 2,5-disubstituted pyrrolidines are of paramount importance as they serve as versatile chiral ligands in metal catalysis and as key building blocks in organocatalysis.[1][2] The precise stereochemical control in the synthesis of these molecules is crucial, as the biological activity and catalytic efficiency are often confined to a single enantiomer. Diethyl pyrrolidine-2,5-dicarboxylate, a diester derivative, is a valuable chiral intermediate, offering multiple points for further chemical elaboration in drug discovery and development. This guide provides a detailed protocol for the asymmetric synthesis of this target molecule, focusing on a robust and highly stereoselective methodology.
Strategic Approach: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
To achieve a high level of enantioselectivity in the synthesis of diethyl pyrrolidine-2,5-dicarboxylate, the catalytic asymmetric 1,3-dipolar cycloaddition of an azomethine ylide stands out as a powerful and versatile strategy.[3][4] This approach allows for the construction of the pyrrolidine core with concomitant control of the stereochemistry at the C2 and C5 positions.
The fundamental principle of this reaction involves the in situ generation of an azomethine ylide from a readily available precursor, typically an α-amino acid ester. This reactive dipole then undergoes a [3+2] cycloaddition with a dipolarophile, in this case, an α,β-unsaturated ester. The enantioselectivity of the reaction is governed by a chiral catalyst that coordinates with the azomethine ylide, creating a chiral environment that directs the approach of the dipolarophile.[4]
For the synthesis of diethyl pyrrolidine-2,5-dicarboxylate, the key precursors are an iminoester derived from ethyl glycinate and diethyl fumarate as the dipolarophile. A chiral copper(I) complex bearing a well-defined chiral ligand will be employed to orchestrate the stereochemical outcome of the cycloaddition.
Experimental Workflow and Key Parameters
The overall experimental workflow is depicted below, outlining the key stages from precursor preparation to the final, purified product.
Caption: A schematic overview of the key stages in the asymmetric synthesis of diethyl pyrrolidine-2,5-dicarboxylate.
Detailed Experimental Protocol
This protocol is adapted from established procedures for asymmetric 1,3-dipolar cycloadditions.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl glycinate hydrochloride | ≥99% | Sigma-Aldrich | |
| Benzaldehyde | ≥99% | Sigma-Aldrich | Freshly distilled |
| Diethyl fumarate | 98% | Sigma-Aldrich | |
| Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆) | 99% | Strem Chemicals | Handled in a glovebox |
| (R)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | 98% | Strem Chemicals | Chiral Ligand |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich | Freshly distilled |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich | |
| Saturated aqueous NH₄Cl | |||
| Saturated aqueous NaCl (Brine) | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | |||
| Silica Gel | 230-400 mesh | For column chromatography |
Protocol:
-
Preparation of the Chiral Catalyst:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add CuOTf·0.5C₆H₆ (0.05 mmol) and (R)-BINAP (0.055 mmol).
-
Add anhydrous toluene (10 mL) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
-
In situ Generation of the Azomethine Ylide and Cycloaddition:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve ethyl glycinate hydrochloride (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous dichloromethane (15 mL).
-
Add N,N-diisopropylethylamine (DIPEA) (1.2 mmol) dropwise to the solution at 0 °C (ice bath).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding iminoester.
-
To this solution, add diethyl fumarate (1.2 mmol).
-
Transfer the pre-formed chiral catalyst solution to the reaction mixture via cannula.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired diethyl pyrrolidine-2,5-dicarboxylate.
-
Mechanism of Stereocontrol
The enantioselectivity of the reaction is dictated by the chiral environment created by the copper-BINAP complex.
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. repositorio.uam.es [repositorio.uam.es]
Application Note: A Comprehensive, Multi-Step Protocol for the Laboratory-Scale Synthesis of Diethyl Pyrrolidine-2,5-dicarboxylate Hydrochloride
An Application Note for the Synthesis of Diethyl Pyrrolidine-2,5-dicarboxylate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, four-step experimental protocol for the synthesis of this compound, a valuable heterocyclic building block. The synthesis commences with the Fischer esterification of adipic acid to yield diethyl adipate. Subsequent α,α'-dibromination affords the key intermediate, diethyl 2,5-dibromoadipate. This intermediate undergoes a cyclization reaction with a nitrogen source to form the pyrrolidine ring, which is then converted to its stable hydrochloride salt. This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for purification and characterization, ensuring a reproducible and reliable synthesis.
Introduction and Significance
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique three-dimensional structure allows for precise orientation of functional groups to interact with biological targets. Diethyl pyrrolidine-2,5-dicarboxylate, in particular, serves as a versatile intermediate. Its two ester functionalities provide reactive handles for elaboration into more complex molecules, such as amides, alcohols, and other derivatives, making it a cornerstone for constructing combinatorial libraries and novel drug candidates.
This protocol details a robust and scalable synthetic route starting from the inexpensive and readily available commodity chemical, adipic acid. The described pathway involves four distinct chemical transformations:
-
Esterification: Protection of the carboxylic acids.
-
Bromination: Functionalization of the α-carbons to facilitate cyclization.
-
Cyclization: Formation of the pyrrolidine ring via intramolecular substitution.
-
Salt Formation: Conversion to a stable, crystalline hydrochloride salt for ease of handling and purification.
Overall Synthetic Scheme
Caption: Overall four-step synthetic workflow.
Experimental Protocols
Step 1: Synthesis of Diethyl Adipate
This step employs a classic Fischer esterification to convert the dicarboxylic acid into its corresponding diethyl ester.[2] The use of a catalytic amount of strong acid, such as sulfuric acid, is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by ethanol.
Reaction: HOOC-(CH₂)₄-COOH + 2 CH₃CH₂OH --(H₂SO₄)--> C₂H₅OOC-(CH₂)₄-COOC₂H₅ + 2 H₂O
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Adipic Acid | 146.14 | 73.0 g | 0.50 |
| Ethanol (Absolute) | 46.07 | 250 mL | - |
| Sulfuric Acid (Conc.) | 98.08 | 5 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adipic acid (73.0 g, 0.50 mol) and absolute ethanol (250 mL).
-
Stir the suspension and carefully add concentrated sulfuric acid (5 mL) dropwise.
-
Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude diethyl adipate can be purified by vacuum distillation to yield a colorless oil.
Step 2: Synthesis of Diethyl 2,5-dibromoadipate
This transformation introduces bromine atoms at the carbons alpha to the ester carbonyls, creating the electrophilic centers necessary for the subsequent cyclization. The presented method is adapted from a process involving the conversion of the diacid to the diacyl chloride, followed by bromination and esterification.[3] This sequence is often more efficient than direct bromination of the ester.
Reaction Scheme:
-
C₂H₅OOC-(CH₂)₄-COOC₂H₅ + SOCl₂ -> ClOC-(CH₂)₄-COCl (conceptual intermediate)
-
Adipoyl Chloride + Br₂ -> 2,5-Dibromoadipoyl Chloride
-
2,5-Dibromoadipoyl Chloride + 2 CH₃CH₂OH -> Diethyl 2,5-dibromoadipate
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Adipic Acid | 146.14 | 73.1 g | 0.50 |
| Thionyl Chloride (SOCl₂) | 118.97 | 143 g (87 mL) | 1.20 |
| Bromine (Br₂) | 159.81 | 168 g (54 mL) | 1.05 |
| Ethanol (Absolute) | 46.07 | 150 mL | - |
Procedure: SAFETY NOTE: This procedure involves highly corrosive and toxic reagents (Thionyl Chloride, Bromine) and should be performed in a well-ventilated fume hood.
-
Acyl Chloride Formation: In a 500 mL flask fitted with a reflux condenser (with a gas outlet connected to a trap), add adipic acid (73.1 g, 0.50 mol) and thionyl chloride (87 mL, 1.20 mol).[1][3] Heat the mixture gently to 75-80 °C with stirring until all the solid dissolves and gas evolution (SO₂ and HCl) ceases. Continue to reflux for an additional 1.5 hours.[3]
-
Remove excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain crude adipoyl chloride.
-
Bromination: Cool the adipoyl chloride and then heat it to 105-110 °C under stirring. Add liquid bromine (54 mL, 1.05 mol) dropwise over 2 hours.[3] Maintain the temperature and continue stirring for an additional 4 hours after the addition is complete.
-
Esterification: Cool the reaction mixture to room temperature. Carefully and slowly add absolute ethanol (150 mL) dropwise. The reaction is exothermic. After the addition is complete, gently reflux the mixture for 2 hours.
-
Workup: Cool the mixture and pour it into ice-water. Extract the product with dichloromethane (DCM) or diethyl ether. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product is a mixture of meso and racemic isomers and may solidify upon standing.[3]
Step 3: Synthesis of Diethyl pyrrolidine-2,5-dicarboxylate
This is the key ring-forming step. The dibromoester is treated with an amine, which acts as a nucleophile. An initial intermolecular Sₙ2 reaction is followed by a second, intramolecular Sₙ2 reaction to form the five-membered pyrrolidine ring. Using a primary amine like benzylamine followed by debenzylation is a common strategy to avoid over-alkylation, but for simplicity, a direct reaction with ammonia is outlined here.
Reaction: Diethyl 2,5-dibromoadipate + 3 NH₃ -> Diethyl pyrrolidine-2,5-dicarboxylate + 2 NH₄Br
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Diethyl 2,5-dibromoadipate | 360.03 | 36.0 g | 0.10 |
| Ammonia (7N in Methanol) | 17.03 | 150 mL | ~1.05 |
| Methanol | 32.04 | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve diethyl 2,5-dibromoadipate (36.0 g, 0.10 mol) in methanol (200 mL).
-
Cool the solution in an ice bath.
-
Slowly add the 7N solution of ammonia in methanol (150 mL) to the cooled, stirring solution.
-
Seal the flask (or use a pressure-rated vessel for higher temperatures) and allow the mixture to stir at room temperature for 48-72 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Resuspend the residue in diethyl ether and filter to remove the ammonium bromide precipitate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield crude diethyl pyrrolidine-2,5-dicarboxylate as an oil. This product can be purified by vacuum distillation or column chromatography if necessary.
Step 4: Formation of this compound
The final step involves converting the free-base pyrrolidine into its hydrochloride salt. This is typically done to produce a stable, crystalline solid that is easier to handle, purify, and store than the corresponding free base, which is often an oil.
Reaction: Diethyl pyrrolidine-2,5-dicarboxylate + HCl -> this compound
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Diethyl pyrrolidine-2,5-dicarboxylate | 215.26 | 21.5 g | 0.10 |
| HCl solution (e.g., 1.25 M in Ethanol) | - | ~80 mL | ~0.10 |
| Diethyl Ether | 74.12 | 200 mL | - |
Procedure:
-
Dissolve the crude diethyl pyrrolidine-2,5-dicarboxylate (21.5 g, 0.10 mol) in anhydrous diethyl ether (200 mL).
-
Cool the solution in an ice bath.
-
While stirring, add a solution of 1.25 M HCl in ethanol dropwise until the solution becomes acidic (test with pH paper) and a precipitate forms.[4] An excess of the HCl solution is typically added to ensure complete precipitation.
-
Continue stirring in the ice bath for 30-60 minutes.
-
Collect the white solid precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Dry the product under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Workflow and Mechanism Visualization
Sources
Introduction: The Strategic Importance of Diethyl Pyrrolidine-2,5-dicarboxylate
An Application Guide to N-Protection Strategies for Diethyl Pyrrolidine-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Diethyl pyrrolidine-2,5-dicarboxylate is a chiral, non-aromatic heterocyclic building block of significant value in medicinal chemistry and organic synthesis. Its rigid pyrrolidine core serves as a versatile scaffold for constructing complex molecules, including enzyme inhibitors, receptor ligands, and peptidomimetics.[1][2] The proline-like structure introduces specific conformational constraints, a desirable feature in rational drug design.[3][4]
However, the nucleophilic secondary amine at the N-1 position presents a significant challenge. Unchecked, this amine will readily react with a wide range of electrophiles, leading to undesired side products and complicating multi-step synthetic sequences. Therefore, the temporary masking, or "protection," of this nitrogen is a critical first step in harnessing the synthetic potential of this scaffold. This guide provides a detailed overview of common N-protection strategies, offering field-proven protocols and the causal logic behind experimental choices to empower researchers in their synthetic endeavors.
PART 1: The Core Directive - Selecting an Optimal N-Protecting Group
The choice of a protecting group is not arbitrary; it is a strategic decision that dictates the entire synthetic route. An ideal protecting group should be easy to install in high yield, robust enough to withstand subsequent reaction conditions, and removable ("deprotected") selectively under mild conditions that do not compromise the integrity of the rest of the molecule.[5] The concept of orthogonality is paramount: in a complex molecule with multiple protecting groups, each should be removable under a unique set of conditions (e.g., one by acid, another by base, a third by hydrogenation) without affecting the others.[6]
Decision-Making Workflow for N-Protection
The following diagram illustrates the logical flow for selecting an appropriate protecting group based on the planned synthetic route.
Caption: Workflow for selecting an N-protecting group.
Comparative Analysis of Common Protecting Groups
The three most common N-protecting groups for amine chemistry are the carbamates: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). Each offers a distinct profile of stability and cleavage conditions.
| Protecting Group | Structure | Key Advantages | Common Deprotection Conditions | Orthogonality & Notes |
| Boc | Boc-N< | Stable to base, nucleophiles, and hydrogenolysis. Easy to introduce.[7] | Strong Acid (TFA, HCl in dioxane).[8][9] | Orthogonal to Cbz and Fmoc. The resulting tert-butyl cation can be a reactive electrophile, often requiring a scavenger. |
| Cbz (Z) | Cbz-N< | Stable to acidic and basic conditions.[6][10] Can improve crystallinity. | Catalytic Hydrogenolysis (H₂, Pd/C).[8] | Orthogonal to Boc and Fmoc. Cleavage is clean (produces toluene and CO₂). Incompatible with functional groups sensitive to reduction (e.g., alkenes, alkynes). |
| Fmoc | Fmoc-N< | Stable to acid and hydrogenation.[6] | Base (e.g., 20% Piperidine in DMF).[11] | Orthogonal to Boc and Cbz. The group of choice in solid-phase peptide synthesis (SPPS).[12] The released dibenzofulvene must be scavenged. |
| Tosyl (Ts) | Ts-N< | Extremely stable to a wide range of conditions (acid, base, oxidation). | Harsh Reductive Conditions (e.g., Na/NH₃). | Not typically used for routine protection due to harsh removal. Useful when extreme stability is required.[] |
PART 2: Protocols and Mechanistic Insights
This section provides detailed, self-validating protocols for the N-protection of diethyl pyrrolidine-2,5-dicarboxylate. The causality behind reagent choice and reaction conditions is explained to ensure reproducibility and troubleshooting capacity.
Strategy 1: N-Boc Protection (tert-Butoxycarbonyl)
The Boc group is arguably the most common protecting group in non-peptide chemistry due to its ease of installation and general stability.[8]
Protocol 1.1: N-Boc Protection
Reaction: Diethyl pyrrolidine-2,5-dicarboxylate + (Boc)₂O → N-Boc-diethyl pyrrolidine-2,5-dicarboxylate
Materials:
-
Diethyl pyrrolidine-2,5-dicarboxylate (1.0 equiv)
-
Di-tert-butyl dicarbonate, (Boc)₂O (1.1 - 1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve diethyl pyrrolidine-2,5-dicarboxylate (1.0 equiv) in DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Causality and Expertise:
-
(Boc)₂O is the standard reagent for Boc protection. It is an easily handled solid and reacts cleanly.[8]
-
A non-nucleophilic base like TEA or DIPEA is required to neutralize the tert-butoxycarbamic acid byproduct, driving the reaction to completion.
-
The reaction is typically rapid and clean, often proceeding to completion at room temperature.[8] The work-up is designed to systematically remove all reagents and byproducts, ensuring a pure final compound.
Protocol 1.2: N-Boc Deprotection
Reaction: N-Boc-diethyl pyrrolidine-2,5-dicarboxylate → Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride/trifluoroacetate salt
Materials:
-
N-Boc protected pyrrolidine (1.0 equiv)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected pyrrolidine (1.0 equiv) in DCM (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add an excess of the acidic solution (e.g., 20-50% TFA in DCM, or 5-10 equiv of 4M HCl in dioxane) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is typically obtained as the corresponding salt (TFA or HCl). It can be used directly or neutralized by washing with a saturated bicarbonate solution during an extractive work-up.
Mechanism of Deprotection: The acid protonates the carbamate oxygen, leading to the elimination of isobutylene and carbon dioxide, and regenerating the free amine.[8] This process is efficient and typically goes to completion quickly.[9]
Strategy 2: N-Cbz Protection (Benzyloxycarbonyl)
The Cbz group is a classic protecting group, valued for its stability to both acidic and basic conditions.[6][14] Its removal via catalytic hydrogenolysis is exceptionally mild and clean.[6][10]
Protocol 2.1: N-Cbz Protection
Reaction: Diethyl pyrrolidine-2,5-dicarboxylate + Cbz-Cl → N-Cbz-diethyl pyrrolidine-2,5-dicarboxylate
Materials:
-
Diethyl pyrrolidine-2,5-dicarboxylate (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Aqueous Na₂CO₃ solution (e.g., 2 M) or TEA in an organic solvent
-
DCM or a biphasic system (e.g., Dioxane/Water)
Procedure (Schotten-Baumann conditions):
-
Dissolve diethyl pyrrolidine-2,5-dicarboxylate (1.0 equiv) in a suitable solvent like dioxane or THF.
-
Add an aqueous solution of Na₂CO₃ (2.0 equiv) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.1 equiv) dropwise while vigorously stirring, ensuring the pH remains between 8-10.[14]
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Work-up: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with 1 M HCl, water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography as needed.
Causality and Expertise:
-
Benzyl chloroformate (Cbz-Cl) is the standard acylating agent. It is highly reactive and should be handled with care in a fume hood.
-
Schotten-Baumann conditions (a biphasic system with an aqueous base) are often used to trap the HCl byproduct generated during the reaction, preventing protonation of the starting amine and driving the reaction forward.[10] Maintaining a basic pH is crucial.
Protocol 2.2: N-Cbz Deprotection
Reaction: N-Cbz-diethyl pyrrolidine-2,5-dicarboxylate + H₂ → Diethyl pyrrolidine-2,5-dicarboxylate
Materials:
-
N-Cbz protected pyrrolidine (1.0 equiv)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source (balloon or Parr hydrogenator)
Procedure:
-
Dissolve the N-Cbz protected pyrrolidine in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., N₂ or Ar).
-
Evacuate the flask and backfill with H₂ gas (a balloon is sufficient for small scale). Repeat this cycle 3 times.
-
Stir the reaction vigorously under a positive pressure of H₂ at room temperature for 4-16 hours.
-
Monitor by TLC.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wash the Celite pad with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.
Mechanism of Deprotection: This is a catalytic hydrogenolysis reaction. The benzyl C-O bond is reductively cleaved on the surface of the palladium catalyst, releasing the free amine, toluene, and CO₂ as byproducts.[8]
Strategy 3: N-Fmoc Protection (9-Fluorenylmethyloxycarbonyl)
The Fmoc group is defined by its lability to basic conditions, making it orthogonal to the acid-labile Boc and reduction-labile Cbz groups.[6] It is a cornerstone of modern peptide synthesis.[11]
Protocol 3.1: N-Fmoc Protection
Reaction: Diethyl pyrrolidine-2,5-dicarboxylate + Fmoc-OSu → N-Fmoc-diethyl pyrrolidine-2,5-dicarboxylate
Materials:
-
Diethyl pyrrolidine-2,5-dicarboxylate (1.0 equiv)
-
9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) (1.05 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Acetonitrile/Water mixture (1:1)
Procedure:
-
Dissolve diethyl pyrrolidine-2,5-dicarboxylate in a 1:1 mixture of acetonitrile and water.
-
Add sodium bicarbonate (2.0 equiv) and stir until dissolved.
-
In a separate flask, dissolve Fmoc-OSu (1.05 equiv) in acetonitrile.
-
Add the Fmoc-OSu solution dropwise to the amine solution at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor by TLC.
-
Work-up: Concentrate the mixture to remove the acetonitrile. Dilute with water and extract with ethyl acetate. Wash the organic layer with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Causality and Expertise:
-
Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable and less prone to forming undesired side products.
-
The reaction is typically performed under mild basic conditions to ensure the amine remains deprotonated and nucleophilic.
Protocol 3.2: N-Fmoc Deprotection
Reaction: N-Fmoc-diethyl pyrrolidine-2,5-dicarboxylate + Piperidine → Diethyl pyrrolidine-2,5-dicarboxylate
Materials:
-
N-Fmoc protected pyrrolidine (1.0 equiv)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected pyrrolidine in DMF.
-
Add piperidine to create a 20% (v/v) solution.
-
Stir the reaction at room temperature. The deprotection is often very fast, typically complete within 30 minutes.
-
Monitor by TLC.
-
Work-up: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The crude product can be purified by chromatography or an appropriate extractive work-up.
Mechanism of Deprotection: The secondary amine base (piperidine) abstracts the acidic proton on the fluorenyl ring, initiating an E1cB elimination. This cleaves the carbamate, releasing the free amine, CO₂, and a dibenzofulvene-piperidine adduct.[15]
Orthogonal Deprotection Strategies
The true power of these protecting groups is realized when they are used in combination. The following diagram illustrates their distinct removal pathways, which form the basis of complex, multi-step organic synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Protective Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 15. researchgate.net [researchgate.net]
Application Notes: Diethyl Pyrrolidine-2,5-dicarboxylate in the Synthesis of Heterocyclic Compounds
Abstract
The pyrrolidine ring is a privileged heterocyclic scaffold, forming the core of numerous natural products, alkaloids, and FDA-approved pharmaceuticals.[1][2] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, a critical aspect of modern drug discovery.[3] Diethyl pyrrolidine-2,5-dicarboxylate and its derivatives serve as versatile, chiral building blocks for the stereoselective synthesis of more complex, functionally diverse pyrrolidine-based heterocycles. This guide details key synthetic transformations, providing in-depth mechanistic insights and field-proven laboratory protocols for researchers in organic synthesis and medicinal chemistry.
Introduction: The Strategic Value of the Pyrrolidine Core
The significance of the pyrrolidine motif in pharmacology cannot be overstated. It is a cornerstone in drugs targeting a wide array of conditions, including viral infections, cardiovascular diseases, and neurological disorders.[4] The stereochemistry of the pyrrolidine ring and its substituents is often crucial for biological activity, dictating the molecule's interaction with chiral protein targets.[2] Consequently, synthetic methods that allow for precise control over the construction and functionalization of this scaffold are of paramount importance.
While many syntheses introduce a pre-formed pyrrolidine ring, such as from proline or 4-hydroxyproline, another powerful strategy involves the de novo construction and subsequent elaboration of the heterocyclic system.[4] This application note focuses on the latter, showcasing how pyrrolidine precursors can be transformed into densely functionalized and stereochemically complex heterocyclic systems, such as substituted pyrrolidinyl-phosphonates and bicyclic pyrrolidines.
Application 1: Synthesis of Substituted (Pyrrolidin-2-yl)phosphonates via Imine Reduction
One of the most powerful applications of pyrrolidine precursors is in the synthesis of functionalized derivatives through the reduction of cyclic imines (1-pyrrolines). This transformation is a key step in creating substituted pyrrolidines with defined stereochemistry, which can then be used as complex building blocks for larger molecules. The reduction of a 1-pyrroline intermediate can be achieved through several methods, most notably catalytic hydrogenation or chemical reduction with hydride reagents.
Mechanistic Consideration: Catalytic Hydrogenation vs. Chemical Reduction
Catalytic Hydrogenation: This method typically involves the use of a heterogeneous catalyst, such as Palladium on carbon (Pd/C), and a hydrogen source. The imine adsorbs onto the catalyst surface, where it reacts with adsorbed hydrogen atoms. This process often results in syn-addition of hydrogen, leading to predictable stereochemical outcomes. The choice of catalyst, solvent, and pressure can be tuned to optimize yield and selectivity.
Chemical Reduction: Reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are common choices for the chemical reduction of imines. NaBH₃CN is particularly useful as it is less reactive towards carbonyl groups and can be used in protic solvents, often under mildly acidic conditions which facilitate the reduction by protonating the imine nitrogen. The stereochemical outcome is dependent on the steric hindrance around the imine, with the hydride typically attacking from the less hindered face.
Experimental Protocols
Protocol 1A: Catalytic Hydrogenation under Pressure
This protocol describes the reduction of a substituted (3,4-dihydro-2H-pyrrol-2-yl)phosphonate using hydrogen gas and a palladium catalyst. This method is highly effective but requires specialized pressure equipment.
Step-by-Step Methodology:
-
Vessel Preparation: To a high-pressure reaction vessel, add the substituted 1-pyrroline starting material (1.0 eq).
-
Catalyst Addition: Add 20% Palladium on carbon (Pd/C) (approx. 20 mg per 0.3 mmol of substrate).
-
Solvent Addition: Add an appropriate solvent, such as 2-propanol (approx. 15 mL per 0.3 mmol of substrate).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 300 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate in vacuo to yield the crude product, which can be purified by flash column chromatography.
Protocol 1B: Chemical Reduction using Sodium Cyanoborohydride
This protocol provides an alternative to high-pressure hydrogenation and is suitable for standard laboratory setups.
Step-by-Step Methodology:
-
Dissolution: Dissolve the 1-pyrroline starting material (1.0 eq) in a mixture of acetonitrile (CH₃CN) and water (e.g., 20:1 v/v). Stir for 10 minutes at room temperature.
-
Reagent Addition: Add sodium cyanoborohydride (NaBH₃CN) (2.0 eq) to the solution, followed by the dropwise addition of glacial acetic acid (AcOH) (a catalytic amount, e.g., 20 μL per 0.1 mmol of substrate) to maintain a slightly acidic pH.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quenching & Extraction: Once the reaction is complete, concentrate the mixture in vacuo. Add ethyl acetate (EtOAc) to the residue and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to afford the desired substituted pyrrolidine.
Data Summary
The following table summarizes the yields for the synthesis of various substituted pyrrolidines via the reduction of their corresponding 1-pyrroline precursors.
| Entry | Starting Material Substituent (R) | Method | Yield (%) |
| 1 | Phenylcarbamoyl | 1A | 90% |
| 2 | Cyclohexylcarbamoyl | 1A | 49% |
| 3 | 2-Methyl-3-(phenylcarbamoyl) | 1B | 71% |
| 4 | 2-Phenyl-3-(phenylcarbamoyl) | 1B | 89% |
Workflow Diagram
Caption: Synthetic routes for the reduction of 1-pyrrolines.
Application 2: Diastereoselective Synthesis of Bicyclic Pyrrolidines via [3+2] Cycloaddition
The construction of fused bicyclic systems containing a pyrrolidine ring represents a significant step up in molecular complexity. A highly efficient method for achieving this is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene (dipolarophile).[1][5] This powerful reaction allows for the creation of up to four stereocenters in a single, atom-economical step.
Mechanistic Rationale
The [3+2] cycloaddition is a type of pericyclic reaction. An azomethine ylide, a 1,3-dipole, reacts with a dipolarophile (in this case, an alkene within another ring system, like an N-substituted maleimide) to form a five-membered heterocyclic ring. The reaction is concerted, meaning bond-breaking and bond-forming occur simultaneously. The stereochemistry of the resulting product is highly dependent on the geometry of the reactants and the reaction conditions. Catalysts, such as silver salts (e.g., AgOAc or Ag₂CO₃), are often employed to facilitate the formation of the azomethine ylide from precursors like α-imino esters and to control the diastereoselectivity of the cycloaddition.[6]
Protocol 2: Silver-Catalyzed [3+2] Cycloaddition for Bicyclic Iminophosphonates
This protocol outlines the synthesis of a bicyclic pyrrolidine system, which can serve as a precursor for further functionalization.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the N-substituted maleimide (1.0 eq) and the diethyl isocyanomethylphosphonate derivative (1.0 eq) in a suitable anhydrous solvent like toluene.
-
Catalyst Addition: Add a catalytic amount of silver(I) carbonate (Ag₂CO₃) or silver(I) acetate (AgOAc) (e.g., 10 mol%).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). Reaction temperatures can range from 60 °C to 110 °C depending on the specific substrates. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature. Filter off the catalyst and concentrate the solvent in vacuo.
-
Purification: The crude product is then purified using flash column chromatography on silica gel to isolate the desired bicyclic pyrrolidine adduct.
Logical Diagram of [3+2] Cycloaddition
Caption: Formation of a bicyclic pyrrolidine via [3+2] cycloaddition.
Conclusion
Diethyl pyrrolidine-2,5-dicarboxylate and related pyrrolidine precursors are foundational building blocks in modern organic and medicinal chemistry. The protocols and applications detailed herein demonstrate their utility in constructing highly functionalized and stereochemically rich heterocyclic compounds. The ability to perform transformations such as imine reductions and diastereoselective cycloadditions opens the door to a vast chemical space, enabling the synthesis of novel molecular architectures for drug discovery and development. The methodologies presented are robust and can be adapted to a wide range of substrates, providing researchers with reliable tools for their synthetic endeavors.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). SpringerLink. Retrieved January 23, 2026, from [Link]
-
Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. (2026). ACS Publications. Retrieved January 23, 2026, from [Link]
-
A General Aminocatalytic Method for the Synthesis of Aldimines. (2013). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Diastereoselective synthesis of pyrrolidine derivatives via a one-pot nitro-Mannich/hydroamination cascade using base and gold catalysis. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Ir-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology. (2023). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (2024). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. (2025). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. (2023). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. (2021). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (2017). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Process Development of Enantioselective Imine Reductase-Catalyzed Syntheses of Pharmaceutically Relevant Pyrrolidines. (2022). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). ACS Publications. Retrieved January 23, 2026, from [Link]
Sources
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- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Diethyl Pyrrolidine-2,5-dicarboxylate Hydrochloride
Welcome to the technical support center for the purification of Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride (CAS 162376-29-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important pyrrolidine derivative. The insights provided herein are based on established chemical principles and field-proven experience with analogous compounds.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Q1: My final product is an oil or a sticky solid and won't crystallize. What should I do?
Possible Causes:
-
Presence of Impurities: Residual solvents, unreacted starting materials, or byproducts can act as eutectic mixtures, preventing crystallization. Common impurities in syntheses of similar compounds include mono-esterified products and residual acid from the synthesis.[1]
-
Incorrect Solvent System: The chosen solvent system may not be appropriate for inducing crystallization of the hydrochloride salt.
-
Excessive Water Content: The presence of water can sometimes hinder the crystallization of organic salts.
Solutions:
-
Initial Purity Assessment: Before attempting crystallization, analyze a small sample of your crude product by Thin Layer Chromatography (TLC) to assess the level of impurities. A single, well-defined spot is ideal. If multiple spots are present, consider pre-purification by column chromatography.
-
Solvent System Optimization for Recrystallization:
-
Single Solvent: Experiment with solvents where the compound is sparingly soluble at room temperature but readily soluble when heated. For ester-containing compounds, solvents like ethanol or ethyl acetate can be a good starting point.[2]
-
Two-Solvent System: A more common and often more effective method is to use a two-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, methanol). Then, slowly add a "poor" solvent (an anti-solvent) in which the product is insoluble (e.g., n-hexane, diethyl ether) until the solution becomes turbid.[3] Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Drying: Ensure your crude product is as dry as possible before attempting crystallization. Drying under high vacuum can help remove residual solvents.
-
Seeding: If you have a small amount of pure, crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystal growth.
Q2: I'm performing column chromatography, but I'm getting poor separation of my product from impurities.
Possible Causes:
-
Inappropriate Eluent System: The polarity of the solvent system may be too high or too low, resulting in co-elution of the product and impurities.
-
Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.
-
Improper Column Packing: Channels or cracks in the silica gel bed can lead to an uneven flow of the mobile phase and inefficient separation.
Solutions:
-
TLC for Eluent Selection: Before running the column, use TLC to determine the optimal eluent system. Aim for an Rf value of 0.2-0.3 for your target compound. A common starting point for polar compounds is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[4][5]
-
Gradient Elution: If a single solvent system does not provide adequate separation, consider using a gradient elution. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Sample Loading: For optimal separation, dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, and apply it evenly to the top of the column. Alternatively, you can adsorb the sample onto a small amount of silica gel and load the dry powder onto the column.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Q3: My purified free base of diethyl pyrrolidine-2,5-dicarboxylate is pure, but I'm having trouble forming the hydrochloride salt.
Possible Causes:
-
Inadequate HCl Source: The method of introducing hydrogen chloride may not be effective.
-
Solvent Choice: The solvent used for salt formation may not be suitable for precipitating the hydrochloride salt.
-
Stoichiometry: An incorrect amount of HCl may be used.
Solutions:
-
Choice of HCl:
-
HCl in an Organic Solvent: A solution of HCl in an anhydrous solvent like diethyl ether or 1,4-dioxane is a common and effective reagent for forming hydrochloride salts of amines.
-
Gaseous HCl: Bubbling dry HCl gas through a solution of the free base can also be used, but requires more specialized equipment.
-
-
Solvent for Precipitation: The hydrochloride salt is typically much less soluble in organic solvents than the free base. Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate) and then add the HCl solution. The hydrochloride salt should precipitate out of the solution.
-
Control of Stoichiometry: Use a slight excess of HCl to ensure complete conversion to the salt. You can monitor the precipitation to gauge the reaction's progress.
-
Isolation: Once the precipitation is complete, the solid hydrochloride salt can be collected by filtration, washed with a small amount of the precipitation solvent to remove any excess HCl, and then dried under vacuum.[6]
II. Frequently Asked Questions (FAQs)
Q1: What is the physical appearance of pure this compound? Pure trans-Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride is a white solid.
Q2: What are the expected impurities in a typical synthesis? Based on analogous syntheses of similar dicarboxylates, potential impurities could include:
-
Unreacted starting materials.
-
Monoethyl pyrrolidine-2,5-dicarboxylate: The product of incomplete esterification.[1]
-
Residual solvents: From the reaction or workup.[1]
-
Byproducts from side reactions. [1]
Q3: How can I confirm the purity of my final product? A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
III. Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent Method)
This protocol is a general guideline and may require optimization for your specific sample.
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
n-Hexane
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of dichloromethane to dissolve the solid completely with gentle warming and stirring.
-
Slowly add n-hexane dropwise while stirring until the solution becomes persistently cloudy.
-
Gently heat the mixture until the solution becomes clear again. Be cautious as DCM has a low boiling point.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold n-hexane.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude Diethyl pyrrolidine-2,5-dicarboxylate (as the free base)
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Eluent Selection: Determine the optimal eluent system using TLC. A good starting point is a 4:1 mixture of hexane:ethyl acetate. Adjust the ratio to achieve an Rf of ~0.25 for the product.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified diethyl pyrrolidine-2,5-dicarboxylate free base.
-
Hydrochloride Salt Formation: Proceed with the hydrochloride salt formation as described in the Troubleshooting Guide (Q3).
IV. Visualization
Troubleshooting Workflow for Purification
Sources
Technical Support Center: Stereoselective Pyrrolidine Synthesis
Welcome to the technical support center for stereoselective pyrrolidine synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their synthetic routes to this critical heterocyclic motif. The pyrrolidine ring is a cornerstone in numerous FDA-approved drugs and natural products, making its efficient, stereocontrolled synthesis a significant challenge in modern organic chemistry.[1][2][3]
This resource provides in-depth, field-proven insights in a question-and-answer format, focusing on the causality behind experimental choices to empower you to solve specific challenges encountered at the bench.
Section 1: Foundational Troubleshooting - First Principles
Before delving into reaction-specific issues, it's crucial to ensure foundational parameters are controlled. Errors here are often the root cause of poor yield and selectivity.
Q: My reaction yield is consistently low, and my stereoselectivity is poor. Where do I even begin to troubleshoot?
A: Start with a systematic, logical workflow that rules out common sources of error before you begin optimizing complex reaction parameters. Low yield and poor selectivity often have overlapping causes.
Here is a general troubleshooting workflow to guide your initial investigation:
Section 2: Troubleshooting 1,3-Dipolar Cycloadditions
The [3+2] cycloaddition of an azomethine ylide with a dipolarophile is a powerful method for constructing the pyrrolidine core, as it can generate up to four stereocenters in a single step.[1] However, its efficiency and selectivity are highly sensitive to reaction conditions.
Q: My silver-catalyzed [3+2] cycloaddition is giving a low diastereomeric ratio (dr). How can I improve it?
A: Low diastereoselectivity points to an insufficiently organized transition state. The key is to enhance the influence of your chiral catalyst or auxiliary. The first parameters to screen are solvent and catalyst loading .
-
The Causality of Solvent Choice: Solvents are not merely a medium for the reaction; they actively participate. Coordinating solvents (e.g., THF, Acetonitrile) can compete with the substrate for binding to the metal catalyst (e.g., Ag₂CO₃). This weakens the catalyst's ability to dictate the facial selectivity of the cycloaddition, leading to a mixture of diastereomers. Non-coordinating solvents like Toluene or Dichloromethane (DCM) are often superior.[4] A study on the synthesis of densely substituted pyrrolidines found that while THF and acetonitrile gave quantitative conversion, the diastereomeric ratios were significantly lower than when toluene was used.[4]
-
Catalyst Loading: An insufficient amount of catalyst can result in a significant, non-selective background reaction. Conversely, excessive loading can sometimes lead to side reactions or catalyst deactivation. It is critical to find the optimal balance.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Solvent | Toluene | THF | Acetonitrile | DCM |
| Yield | 95% | 99% | 99% | 60% |
| dr (desired:undesired) | >95:5 | 80:20 | 85:15 | 90:10 |
| Analysis | Excellent selectivity, good yield. Optimal choice. | High conversion but poor selectivity due to solvent coordination. | High conversion but poor selectivity due to solvent coordination. | Good selectivity but lower conversion/yield. |
This table is a representative summary based on trends reported in the literature, such as in Organic Letters (2023).[4]
Experimental Protocol: Solvent Screening for a [3+2] Cycloaddition
-
Setup: Prepare four identical, oven-dried reaction vials equipped with stir bars.
-
Reagents: To each vial, under an inert atmosphere (e.g., Argon), add your iminoester (1.0 equiv), dipolarophile (1.2 equiv), and silver carbonate (Ag₂CO₃, 10 mol%).
-
Solvent Addition: Add the screening solvent (Toluene, THF, DCM, CH₃CN) to each respective vial to achieve the same concentration (e.g., 0.1 M).
-
Reaction: Stir all reactions at the same designated temperature (e.g., room temperature) and monitor by TLC or LC-MS.
-
Analysis: After a set time (e.g., 24 hours) or upon completion, quench the reactions. Analyze the crude reaction mixture of each by ¹H NMR to determine the conversion and diastereomeric ratio.
Q: I am observing the formation of an undesired regioisomer in my cycloaddition. What is the cause and solution?
A: Regioisomer formation is controlled by the electronic and steric properties of the dipole and dipolarophile, and is often influenced by the catalyst. In metal-catalyzed reactions, the catalyst coordinates to both components, pre-organizing them in a specific orientation. The undesired regioisomer arises from a competing transition state.
-
Solution: Modifying the Lewis acid can alter the regioselectivity. For instance, some systems show different regiochemical outcomes with Ag(I) salts versus other Lewis acids like Sc(OTf)₃. Additionally, altering the steric bulk of non-reacting substituents on either the ylide or the dipolarophile can disfavor the transition state leading to the unwanted regioisomer.
Section 3: Optimizing Metal-Catalyzed C-H Amination
Intramolecular C-H amination, such as in the Hofmann-Löffler-Freytag (HLF) reaction, is a direct and atom-economical way to form the pyrrolidine ring.[5] Achieving high yields and enantioselectivity, however, depends critically on the catalyst system and reaction conditions.
Q: My copper-catalyzed enantioselective C-H amination is sluggish and gives low enantiomeric excess (ee). What should I optimize?
A: This is a classic multiparameter optimization problem. The key pillars to investigate are ligand structure, temperature, and catalyst pre-formation. A recent study on an enantioselective HLF reaction highlighted several critical factors.[5]
-
Ligand Architecture is Paramount: The chiral ligand is the source of stereochemical information. For bisoxazoline (BOX) ligands, for example, steric hindrance is crucial. Bulky groups on the ligand (e.g., benzyl vs. methyl) act as "chiral umbrellas" that effectively block one face of the substrate from approaching the metal center, thereby enhancing selectivity.[5] The electronic nature of these bulky groups also plays a role, with both electron-rich and electron-poor aryl groups sometimes outperforming the parent phenyl group.[5]
-
Thermal Activation vs. Photolysis: While some radical reactions are initiated by light, thermal activation can provide better selectivity. Heating a reaction can provide the necessary energy to overcome the activation barrier while maintaining a well-defined catalytic cycle. In one study, thermal activation at 40°C in the dark gave a 95% ee, whereas blue LED irradiation resulted in only 75% ee.[5]
-
Temperature Profile: Temperature affects both reaction rate and enantioselectivity. Often, higher temperatures increase the rate but decrease the ee. A careful screen is necessary. For example, one system showed that increasing the temperature from 27°C to 70°C increased the yield from 8% to 56% but decreased the ee from 94% to 80%.[5]
-
Catalyst Pre-Stirring: Pre-stirring the metal source (e.g., Cu(I) salt) and the chiral ligand at the reaction temperature for a period (e.g., 1 hour) before adding the substrate can ensure the formation of the active chiral catalyst.[5] This prevents the substrate from reacting with an achiral or less-defined copper species, which would lead to a lower ee.
Sources
Preventing racemization during synthesis of chiral pyrrolidine derivatives
Technical Support Center: Chiral Pyrrolidine Synthesis
A-CS-PRO-012526 | Lead Application Scientist
Introduction: Preserving Chirality in Pyrrolidine Synthesis
Welcome to the technical support center for the stereoselective synthesis of pyrrolidine derivatives. Chiral pyrrolidines are privileged scaffolds in medicinal chemistry and catalysis, where their three-dimensional structure is paramount to their biological activity or catalytic efficiency.[1] The loss of a defined stereocenter through racemization represents a critical and costly failure in a synthetic campaign.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, troubleshooting-focused answers to common challenges encountered in preserving the stereochemical integrity of pyrrolidine derivatives during their synthesis. The content is structured to explain the underlying chemical principles and to provide actionable, field-proven protocols to prevent racemization.
Section 1: Understanding the Enemy - Mechanisms of Racemization (FAQs)
This section addresses the fundamental principles of why and how racemization occurs in chiral pyrrolidine systems.
Q1: What is racemization and why is it a critical issue for my synthesis?
A: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate). For chiral pyrrolidine derivatives, particularly those intended for pharmaceutical applications, the biological activity often resides in only one enantiomer. The other enantiomer can be inactive or, in some cases, cause undesirable side effects. Therefore, maintaining high enantiomeric excess (% ee) is not just a matter of purity but a fundamental requirement for function and safety. A loss of stereochemical control leads to a lower yield of the desired product and necessitates difficult and expensive chiral separations.
Q2: What are the most common chemical mechanisms that cause racemization in pyrrolidine derivatives?
A: Racemization typically occurs through the formation of a planar, achiral intermediate. The two most prevalent mechanisms in pyrrolidine chemistry are:
-
Enolization/Enolate Formation: This is the most common pathway, especially for pyrrolidines with a stereocenter alpha (α) to a carbonyl group (e.g., proline esters). Under basic or acidic conditions, the α-proton can be removed, forming a planar enol or enolate intermediate.[2][3] Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of enantiomers.
-
Iminium Ion/Enamine Tautomerization: For stereocenters at the α-position to the pyrrolidine nitrogen (C2 or C5), racemization can proceed through an iminium ion-enamine equilibrium.[4] Abstraction of the α-proton, often facilitated by an oxidizing agent or base, forms a planar enamine.[4] Subsequent reprotonation or reaction of this intermediate can result in racemization.
Q3: At which specific steps in my synthesis am I most likely to see racemization?
A: Be particularly vigilant during the following transformations:
-
N-Acylation or Peptide Coupling: Activating the carboxylic acid of an N-protected proline derivative (e.g., Boc-Pro-OH) can lead to racemization, especially under harsh conditions or with certain coupling reagents. The formation of highly activated intermediates, like acyl chlorides, is prone to racemization.[5][6]
-
Reactions Involving Strong Bases: Any step that uses a strong base (e.g., LDA, n-BuLi) to form an anion at or near the stereocenter is a high-risk step for epimerization.[7][8]
-
High-Temperature Reactions: Elevated temperatures can provide the necessary activation energy to overcome the barrier to racemization, especially if a plausible racemization pathway exists.[9]
-
Cyclization Reactions: The conditions used to form the pyrrolidine ring from an acyclic precursor can sometimes induce racemization, particularly if they involve strong acids or bases at elevated temperatures.[10]
-
Prolonged Exposure to Acidic or Basic Conditions: Even during workup or purification, extended exposure to non-neutral pH can slowly erode enantiomeric purity.
Section 2: Troubleshooting Guide: "My Pyrrolidine is Racemizing!"
This section provides direct answers to specific experimental problems.
Q1: I'm seeing significant racemization after an N-acylation (amide coupling) step with my proline derivative. What's going wrong and how do I fix it?
A: This is a classic problem. Racemization during amide bond formation, especially with proline, often occurs via an oxazolone intermediate when using carbodiimide-based coupling reagents, or through enolization of other activated species.
Immediate Checks & Solutions:
-
Choice of Coupling Reagent: Standard carbodiimides like DCC or EDC can cause extensive racemization when used alone. The addition of a racemization-suppressing additive is crucial.
-
Role of Additives: Additives like 1-Hydroxybenzotriazole (HOBt) can, counterintuitively, sometimes catalyze racemization in proline phenacyl esters.[15] However, newer additives are designed to prevent it.
-
Recommendation: Use additives like Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) or COMU as the coupling agent, which are known to minimize racemization.
-
-
Base Selection: The choice and amount of tertiary amine base used is critical.
-
Recommendation: Use a sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine instead of Triethylamine (TEA). Use the minimum stoichiometric amount required (typically 1.0-1.2 equivalents).
-
-
Temperature Control:
-
Recommendation: Perform the carboxylic acid activation step at 0 °C or lower before adding the amine nucleophile. Maintain this low temperature for the duration of the reaction.
-
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Coupling Reagent | EDC or DCC alone | COMU, HATU, or T3P | Forms active esters that are less prone to oxazolone formation and subsequent racemization.[11] |
| Additive | None, or HOBt (in specific cases)[15] | OxymaPure® | Suppresses side reactions and minimizes the lifetime of highly reactive, racemization-prone intermediates. |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | Steric hindrance reduces the base's ability to abstract the sensitive α-proton, minimizing enolization.[16] |
| Temperature | Room Temperature or Reflux | 0 °C to -20 °C | Lowers the kinetic rate of the racemization pathway relative to the desired amidation reaction. |
Q2: My cyclization reaction to form the pyrrolidine ring is giving a racemic mixture. What are the likely causes and alternative methods?
A: Racemization during cyclization often implies that a stereocenter is being compromised during the ring-forming step, likely via an enolate or iminium intermediate under the reaction conditions.
Immediate Checks & Solutions:
-
Re-evaluate Your Cyclization Conditions: If you are using harsh conditions (e.g., NaH in DMF at high temperatures), you are likely promoting racemization.[10]
-
Recommendation: Explore milder, stereoconservative cyclization methods. Intramolecular S_N2 reactions on chiral precursors, reductive aminations, or transition-metal-catalyzed C-H amination are often highly stereoselective.[17] Consider enzymatic methods where applicable, as they offer excellent stereocontrol.[5]
-
-
Protecting Group Strategy: Ensure your protecting groups are stable to the reaction conditions and are not facilitating racemization. For example, an ester group alpha to a stereocenter can readily enolize.
-
Recommendation: If possible, install the stereocenter after the ring has been formed, or use a synthetic route that relies on a chiral auxiliary to direct the stereochemistry during the cyclization.[18]
-
Q3: I'm trying to modify a substituent on the pyrrolidine ring, but I'm losing enantiomeric excess (% ee). What should I check first?
A: This indicates that the stereocenter on the pyrrolidine ring itself is labile under your reaction conditions.
Immediate Checks & Solutions:
-
Proton Acidity: Identify the most acidic proton on your molecule. If it is at a stereocenter (e.g., C2 or C5), any basic reagent can cause epimerization.[7]
-
Recommendation: Use non-basic or very weakly basic conditions if possible. If a base is required, use a sterically hindered, non-nucleophilic base at the lowest possible temperature.
-
-
Carbocation Formation: If your reaction involves a leaving group at the stereocenter, you may be forming a planar carbocation via an S_N1-type mechanism, which will lead to racemization.
-
Recommendation: Choose conditions that strongly favor an S_N2 mechanism (good nucleophile, polar aprotic solvent, good leaving group) to ensure inversion of configuration without racemization.
-
Section 3: Best Practices & Preventative Protocols
Protocol 1: General Guidelines for Maintaining Stereochemical Integrity
-
Temperature is Key: Always run reactions involving chiral centers at the lowest temperature that allows for a reasonable reaction rate.
-
Mind Your pH: Avoid prolonged exposure to strong acids or bases during both the reaction and the aqueous workup. Use buffered solutions if necessary.
-
Choose Reagents Wisely: Opt for modern, well-documented reagents known for preserving stereochemistry.[11]
-
Analyze Frequently: Use chiral HPLC or SFC to monitor the % ee of your starting material, in-process controls, and final product. Do not assume chirality is maintained.
-
Limit Reaction Times: Do not let reactions run unnecessarily long, as this increases the opportunity for side reactions, including racemization.
Protocol 2: Recommended Conditions for Racemization-Free N-Acylation of Proline Derivatives
This protocol uses COMU, a third-generation coupling reagent known for low racemization.
-
Dissolution: Dissolve the N-protected proline derivative (1.0 eq) and the amine component (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add DIPEA (2.0 eq) dropwise while maintaining the temperature at 0 °C.
-
Coupling Reagent Addition: Add a solution of COMU (1.1 eq) in DMF dropwise to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 15 minutes, then allow it to warm slowly to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl, and proceed with a standard extractive workup.
-
Analysis: Analyze the enantiomeric excess of the purified product using chiral HPLC or SFC.
Visual Guides: Mechanisms & Workflows
References
-
D. A. O'Hagan, "Pyrrolidine, piperidine and pyridine alkaloids," Natural Product Reports, 2000, 17, 435-446.
-
Organic Chemistry Portal, "Synthesis of pyrrolidines," Organic Chemistry Portal, 2023.
-
A. de la Torre, et al., "Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only," Green Chemistry, 2022, 24, 4998-5004.
-
A. Roy, et al., "Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction," Nature, 2022, 609, 735-741.
-
M. C. D'Amato, et al., "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update," Molecules, 2020, 25(21), 5013.
-
Wikipedia, "Chiral auxiliary," Wikipedia, The Free Encyclopedia, 2023.
-
H. Kuroda, et al., "Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids," International Journal of Peptide and Protein Research, 1992, 40(2), 114-118.
-
M. J. Arevalo, et al., "Synthesis of a New Chiral Pyrrolidine," Molecules, 2011, 16(11), 9259-9269.
-
Mapping Ignorance, "A new path to enantioselective substituted pyrrolidines," Mapping Ignorance, 2017.
-
A. Shaabani, et al., "Recent Advances in the Synthesis of Pyrrolidines," Chemical Reviews, 2021, 121(3), 1635-1715.
-
G. Liu, et al., "Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents," Organic & Biomolecular Chemistry, 2024.
-
S. M. T. Hojin, et al., "Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction," Nature Communications, 2022, 13, 2265.
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S. Fernandez, et al., "Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines," Chemical Science, 2022, 13, 1025-1033.
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L. Spix, et al., "Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles," Crystal Growth & Design, 2018, 18(6), 3537-3546.
-
A. de la Torre, et al., "Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only," Green Chemistry, 2022, 24, 4998-5004.
-
S. R. S. S. K. A. Depa, et al., "Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines," The Journal of Organic Chemistry, 2023, 88(7), 4156-4175.
-
J. G. Albery, et al., "Energetics of proline racemase: racemization of unlabeled proline in the unsaturated, saturated, and oversaturated regimes," Biochemistry, 1986, 25(8), 1982-1987.
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J. Vorkapić-Furač, et al., "Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization," Journal of the Chemical Society, Perkin Transactions 2, 1989, (6), 713-717.
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W. L. Noorduin, et al., "Role of Additives during Deracemization Using Temperature Cycling," Crystal Growth & Design, 2010, 10(6), 2533-2536.
-
A. G. Griesbeck, "Generic mechanisms for acid‐catalysed racemisation.," ResearchGate, 2019.
-
Dr. B, "CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization," YouTube, 2024.
-
L. Hu, et al., "Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis," Journal of the American Chemical Society, 2016, 138(40), 13135-13138.
-
A. de la Torre, et al., "Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only," ResearchGate, 2022.
-
Y. Liu, et al., "Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines and octahydro-dipyrroloquinolines," Organic Chemistry Frontiers, 2018, 5, 2928-2932.
-
S. W. van Dongen, et al., "Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth," ResearchGate, 2022.
-
J. Ashenhurst, "What's a Racemic Mixture?," Master Organic Chemistry, 2012.
-
Y. Peng, et al., "Inhibition of Amyloid Nucleation by Steric Hindrance," The Journal of Physical Chemistry B, 2023, 127(1), 127-138.
-
T. D. S. Charnock, et al., "General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams," Organic Letters, 2021, 23(12), 4786-4791.
-
L. Zuppone, et al., "N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA)," Molecules, 2023, 28(2), 643.
-
L. Spix, et al., "Deracemization of NMPA via Temperature Cycles," Crystal Growth & Design, 2017, 17(12), 6331-6337.
-
L. Hu, et al., "Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis," Organic Chemistry Portal, 2016.
-
L. Hu, et al., "Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis," Journal of the American Chemical Society, 2016, 138, 13135-13138.
-
L. Spix, "Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution," ETH Zurich Research Collection, 2018.
-
S. W. van Dongen, et al., "Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth," Journal of the American Chemical Society, 2023, 145(1), 329-337.
-
Q. Wang, et al., "N‐Terminal Selective C−H Azidation of Proline‐Containing Peptides: a Platform for Late‐Stage Diversification," Angewandte Chemie International Edition, 2020, 59, 14507-14513.
-
I. V. Kulakov, et al., "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors," International Journal of Molecular Sciences, 2024, 25(10), 11158.
-
Y. G. V. D. Stereochemistry of Chiral Compounds, "Racemization, Enantiomerization and Diastereomerization," Elsevier Books, 2008.
-
J. Zhao, et al., "Ynamide Coupling Reagents: Origin and Advances," Accounts of Chemical Research, 2022, 55(11), 1540-1554.
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- 8. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Minimizing Side Product Formation in Solid-Phase Peptide Synthesis Using Proline Analogues
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges of side product formation, with a focus on the strategic use of proline and its analogues. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common issues encountered during your experiments, ensuring the synthesis of high-purity peptides.
Troubleshooting Guide: Navigating Common Hurdles in SPPS
This section is designed to provide direct answers and actionable protocols for specific problems you may encounter during your peptide synthesis.
Problem 1: Significant peptide truncation observed after the second or third amino acid, especially when Proline is one of the C-terminal residues.
Plausible Cause: You are likely encountering diketopiperazine (DKP) formation. This is a prevalent side reaction in Fmoc-based SPPS, particularly when proline is at the C-terminus or the penultimate position.[1][2] The free N-terminal amine of the dipeptidyl-resin attacks the ester linkage to the resin, cyclizing and cleaving off the dipeptide as a DKP, which results in a truncated peptide sequence.[3][4][5]
Solution:
There are several effective strategies to mitigate DKP formation:
-
Utilize a Sterically Hindered Resin: The use of 2-chlorotrityl chloride (2-CTC) resin is highly recommended when proline or other sterically demanding residues are at the C-terminus.[1][2][4] The bulky nature of the 2-CTC linker sterically shields the ester bond from intramolecular attack.
-
Incorporate a Pre-formed Dipeptide: Instead of coupling the second and third amino acids sequentially, introduce them as a single dipeptide unit. This bypasses the vulnerable dipeptidyl-resin intermediate that is prone to cyclization.[1][2]
-
Employ N-Trityl Protection for the Second Amino Acid: Coupling an N-trityl protected amino acid in the second position can also prevent DKP formation. The bulky trityl group must be removed with dilute trifluoroacetic acid (TFA), and subsequent couplings should proceed via in situ neutralization protocols.[1][2]
Experimental Protocol: Minimizing DKP Formation with 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) in DCM.
-
Add N,N-Diisopropylethylamine (DIPEA) to the amino acid solution.
-
Add the amino acid solution to the swollen resin and react for 1-2 hours.
-
-
Capping: After coupling, cap any unreacted sites on the resin with a solution of methanol/DIPEA in DCM.
-
Fmoc Deprotection: Proceed with standard Fmoc deprotection using 20% piperidine in dimethylformamide (DMF).
-
Subsequent Couplings: Continue with the standard SPPS cycle for the remaining amino acids.
Problem 2: My peptide is difficult to synthesize, showing poor solubility and incomplete couplings, especially for long or hydrophobic sequences.
Plausible Cause: The growing peptide chain is likely aggregating on the solid support. This is a common issue caused by intermolecular hydrogen bonding between peptide backbones, which hinders reagent access and leads to incomplete reactions.[1][6]
Solution:
The introduction of pseudoproline dipeptides is a powerful strategy to disrupt aggregation. Pseudoprolines are formed by reacting the side chain of a serine (Ser), threonine (Thr), or cysteine (Cys) residue with an aldehyde or ketone to create a temporary, proline-like oxazolidine or thiazolidine ring.[6] This modification disrupts the hydrogen bonding patterns that lead to β-sheet formation and aggregation.[6]
Key Advantages of Pseudoproline Dipeptides:
-
Enhanced Solubility: Peptides containing pseudoprolines exhibit improved solubility in common SPPS solvents.[6]
-
Improved Coupling Efficiency: By preventing aggregation, the N-terminal amine of the growing peptide chain remains accessible for efficient coupling, leading to higher yields and purity.[6]
-
Reversible Modification: The pseudoproline moiety is stable during SPPS but is readily cleaved under standard TFA cleavage conditions, restoring the native amino acid sequence.[6]
Experimental Workflow: Incorporating a Pseudoproline Dipeptide
Caption: Workflow for incorporating a pseudoproline dipeptide in SPPS.
Frequently Asked Questions (FAQs)
Q1: What are proline analogues and why are they used in SPPS?
Proline analogues are modified versions of the amino acid proline. They are used in SPPS to address specific challenges, primarily to:
-
Minimize Side Reactions: As discussed, pseudoprolines are excellent for preventing aggregation.[1][6]
-
Induce Specific Conformations: The rigid ring structure of proline and its analogues can be used to control the secondary structure of a peptide. The stereochemistry of substitutions on the proline ring can favor specific puckers, influencing the overall peptide conformation.[7]
-
Enhance Stability and Activity: Incorporating proline analogues can increase a peptide's resistance to enzymatic degradation and modulate its biological activity.[7]
Q2: Can the use of certain coupling reagents increase the risk of side reactions with proline?
Yes. While proline itself is not prone to racemization due to its cyclic structure, the choice of coupling reagents can influence other side reactions.[8] For instance, uronium/aminium-based coupling reagents (like HBTU, HATU) can react with the unprotected N-terminus of the peptide-resin to form a guanidinyl moiety, which terminates the peptide chain. This can be avoided by pre-activating the protected amino acid before adding it to the resin.[1]
Q3: I've observed a side product with the same mass as my target peptide but with different chromatographic properties after synthesizing a sequence containing an Asp-Pro motif. What could be the cause?
You are likely observing aspartimide formation. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser, but can also occur with other residues.[2] The side-chain carboxylate of aspartic acid can attack the peptide backbone, forming a five-membered succinimide ring. This ring can then reopen to form a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product.[9][10] Adding an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress this side reaction.[2]
Q4: How does the secondary amine of proline affect coupling kinetics?
The secondary amine of proline is less nucleophilic and more sterically hindered than the primary amines of other amino acids.[9] This can lead to slower and less efficient coupling reactions. To ensure complete coupling to a proline residue or of a proline residue, it is often recommended to perform a "double couple," where the coupling step is repeated before proceeding to the next deprotection cycle.[9]
Data Summary
Table 1: Strategies to Mitigate Diketopiperazine (DKP) Formation
| Strategy | Mechanism of Action | Recommended for |
| 2-Chlorotrityl Chloride Resin | Steric hindrance from the bulky linker protects the ester bond.[1][2][4] | C-terminal Proline, Pipecolic acid, or Tic.[1] |
| Pre-formed Dipeptide Coupling | Bypasses the reactive dipeptidyl-resin intermediate.[1][2] | Sequences where the N-terminal dipeptide is prone to cyclization. |
| N-Trityl Protection of Second AA | Steric bulk of the trityl group prevents intramolecular cyclization.[1][2] | When using resins other than 2-CTC for C-terminal proline sequences. |
Visualizing Reaction Mechanisms
Caption: Mechanism of diketopiperazine (DKP) formation in SPPS.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. [Link]
-
SYNTHESIS NOTES. Aapptec. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed Central. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
- Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
Synthesis of Peptides Containing Proline Analogues. Thieme Connect. [Link]
-
DKP formation mechanism. ResearchGate. [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Publications. [Link]
-
SPPS Reagents Explained: A Complete Guide. YouTube. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed. [Link]
-
Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. ACS Publications. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. PubMed Central. [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]
-
Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. biotage.com [biotage.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Improving solubility of Diethyl pyrrolidine-2,5-dicarboxylate for reactions
Welcome to the technical support guide for Diethyl pyrrolidine-2,5-dicarboxylate. This resource is designed for researchers, chemists, and drug development professionals to address a common yet critical challenge encountered during its use: achieving adequate solubility for chemical reactions. Poor solubility can lead to incomplete reactions, low yields, and purification difficulties. This guide provides a structured approach to troubleshooting these issues, grounded in chemical principles and supported by established laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of Diethyl pyrrolidine-2,5-dicarboxylate?
A1: Diethyl pyrrolidine-2,5-dicarboxylate is a moderately polar molecule due to its two ester groups and the secondary amine. Its solubility is highest in polar aprotic solvents and chlorinated solvents. It exhibits moderate solubility in polar protic solvents like ethanol and methanol, but is generally poorly soluble in nonpolar solvents and water. The crystal lattice energy of the solid material plays a significant role in its dissolution behavior, often requiring energy input (heating) or highly effective solvents to overcome.
Q2: I'm seeing my compound "oil out" or precipitate during the reaction. What's happening?
A2: This common observation indicates that the solubility limit of your compound (or a reactant/product derived from it) has been exceeded under the current reaction conditions. This can be triggered by several factors:
-
Change in Temperature: A reaction mixture that is clear when warm may precipitate upon cooling.
-
Change in Polarity: The addition of a less polar reagent or the formation of a less polar product can decrease the overall solvating power of the medium.
-
Formation of a Salt: If a basic or acidic reagent is used, it may react with your starting material or product to form a salt with different solubility characteristics.
Q3: Can I just add more solvent to fix the issue?
A3: While increasing the solvent volume can work, it is often not the optimal solution. Excessive dilution can significantly slow down reaction kinetics (especially for bimolecular reactions) and creates larger volumes of waste, complicating downstream processing and purification. The strategies outlined in this guide are designed to enhance solubility in a more controlled and efficient manner.
Solubility Data Summary
A preliminary screening of solvents is a crucial first step in optimizing any reaction. The following table summarizes the qualitative solubility of Diethyl pyrrolidine-2,5-dicarboxylate in common laboratory solvents. This data should be used as a starting point for your own experimental design.
| Solvent | Solvent Type | Boiling Point (°C) | Qualitative Solubility | Notes & Causality |
| Dichloromethane (DCM) | Chlorinated | 39.6 | Soluble | Effective at dissolving many organics, but its low boiling point may not be suitable for reactions requiring high temperatures.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic Ether | 66 | Soluble | A versatile solvent, good for many reactions. Can be a good starting point for co-solvent systems.[2] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Soluble | Its polarity is effective for dissolving the diester; often used in reactions involving salts. |
| Ethyl Acetate (EtOAc) | Polar Aprotic Ester | 77 | Moderately Soluble | Less polar than other aprotics; solubility may require gentle warming. Often used for extraction and chromatography.[3] |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Very Soluble | Excellent solvating power, but high boiling point can make removal difficult. Use when other solvents fail. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Very Soluble | One of the strongest common organic solvents. Its use is justified for very poorly soluble substrates but poses significant workup challenges.[4] |
| Ethanol (EtOH) | Polar Protic | 78.4 | Sparingly Soluble | The protic nature can interfere with certain reagents (e.g., strong bases, organometallics). Can be used as a co-solvent.[5][6] |
| Methanol (MeOH) | Polar Protic | 64.7 | Sparingly Soluble | Similar to ethanol; may be slightly better due to higher polarity but shares the same reactivity concerns.[3] |
| Water | Polar Protic | 100 | Insoluble | The hydrophobic ethyl groups and the organic backbone prevent dissolution in water.[7][8] |
| Hexanes / Heptane | Nonpolar | ~69 | Insoluble | The polarity mismatch between the diester and the nonpolar solvent is too great. Often used as an anti-solvent for crystallization.[7] |
Troubleshooting Guide & Experimental Protocols
This section is organized by common reaction types where solubility issues with Diethyl pyrrolidine-2,5-dicarboxylate are frequently encountered.
Scenario 1: N-Alkylation or N-Acylation Reactions (Anhydrous Conditions)
Problem: You are attempting to alkylate or acylate the secondary amine, but the starting material will not fully dissolve in a standard solvent like THF or DCM, leading to a sluggish or incomplete reaction.
Causality: These reactions often use a non-nucleophilic base (e.g., NaH, K₂CO₃) and an alkyl/acyl halide. The starting diester must be in solution to be deprotonated efficiently and to react with the electrophile. If it remains a solid, the reaction is limited to the solid-liquid interface, drastically reducing the reaction rate.
Solution Pathway:
Caption: Decision workflow for N-Alkylation solubility issues.
Protocol 1: Controlled Heating
-
Setup: Assemble your reaction under an inert atmosphere (N₂ or Ar).
-
Solvent Addition: Add your chosen solvent (e.g., THF) to the Diethyl pyrrolidine-2,5-dicarboxylate.
-
Heating: Gently warm the stirred suspension using an oil bath to 40-50°C. Do not exceed the boiling point of the solvent.
-
Observation: In many cases, the compound will dissolve fully at a slightly elevated temperature.
-
Reagent Addition: Once the solution is homogeneous, cool to the desired reaction temperature (e.g., 0°C for adding a strong base) before adding other reagents.
-
Self-Validation: The visual confirmation of a clear, homogeneous solution before proceeding is your key validation step. If it precipitates upon cooling, a different strategy is needed.
-
Protocol 2: Co-Solvent Screening
This protocol is designed to find an effective solvent mixture.
-
Initial Setup: In separate small vials, place a few milligrams of your diester.
-
Primary Solvent: To each vial, add a volume of your primary solvent (e.g., 0.5 mL of THF).
-
Co-Solvent Titration: To each vial, add a different polar aprotic co-solvent (e.g., DMF, NMP, or acetonitrile) dropwise while stirring until the solid dissolves.
-
Quantify: Note the approximate ratio of primary solvent to co-solvent required for dissolution (e.g., 10:1 THF:DMF).
-
Scale-Up: Use this optimized solvent ratio for your full-scale reaction.
-
Trustworthiness: This systematic screen removes guesswork and provides a reproducible solvent system for future experiments. Using a minimal amount of a high-boiling co-solvent like DMF makes subsequent removal easier than using it as the sole solvent.[4]
-
Scenario 2: Saponification (Ester Hydrolysis) with Aqueous Base
Problem: You are attempting to hydrolyze the ethyl esters to carboxylic acids using an aqueous base (e.g., NaOH, LiOH), but the reaction is extremely slow or stalls. You observe two distinct layers in your reaction flask.
Causality: This is a classic heterogeneous reaction problem. The water-insoluble diester is in an organic phase (or is itself the organic phase), while the hydroxide nucleophile is in the aqueous phase.[9] The reaction can only occur at the interface between the two layers, which represents a tiny fraction of the total material. To accelerate the reaction, the reactants must be brought into the same phase.
Solution Pathway:
Caption: Decision workflow for Saponification solubility issues.
Protocol 3: Homogeneous Hydrolysis with a Co-Solvent
-
Dissolution: Dissolve Diethyl pyrrolidine-2,5-dicarboxylate in a water-miscible organic solvent like THF, methanol, or ethanol.[3] A 1:1 to 3:1 ratio of organic solvent to water is a good starting point.
-
Base Addition: Add the aqueous solution of your base (e.g., 2M NaOH (aq)).
-
Homogenization Check: Stir the mixture. You should observe a single, clear phase. If not, add more organic co-solvent until the solution becomes homogeneous.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60°C) while monitoring by TLC or LCMS. Saponification is often slow and may require several hours to overnight for completion.[10][11]
-
Workup: After the reaction is complete, acidify the mixture with aqueous acid (e.g., 1M HCl) to protonate the carboxylate salt, then extract the dicarboxylic acid product with a suitable organic solvent like ethyl acetate.
Protocol 4: Biphasic Hydrolysis with a Phase Transfer Catalyst (PTC)
This method is powerful when you want to avoid large amounts of organic co-solvents.
Mechanism: The phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the hydroxide anion (OH⁻).[12] The bulky, lipophilic alkyl groups of the catalyst shuttle this "naked" and highly reactive hydroxide ion from the aqueous phase into the organic phase, where it can then react with the ester.[13][14]
-
Setup: Combine the Diethyl pyrrolidine-2,5-dicarboxylate, a water-immiscible solvent (e.g., toluene or DCM), and the aqueous base in a flask.
-
Catalyst Addition: Add a catalytic amount (1-10 mol%) of a phase transfer catalyst (e.g., TBAB, Aliquat 336).
-
Reaction: Stir the biphasic mixture vigorously. Vigorous stirring is critical as it increases the interfacial surface area where the catalyst exchange occurs.[14] Heat as necessary.
-
Monitoring: Monitor the reaction by taking a sample from the organic layer.
-
Workup: Separate the aqueous and organic layers. The product will be in the aqueous layer as the dicarboxylate salt. Acidify the aqueous layer and extract the product as described in Protocol 3.
References
-
Molecules. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - PMC. [Link]
-
Acta Crystallographica Section E. (n.d.). Diethyl 4-acetyl-5-(2-nitrophenyl)pyrrolidine-2,2-dicarboxylate. [Link]
-
ResearchGate. (2016). (PDF) Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. [Link]
-
Journal of Engineering. (2018). Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation. [Link]
-
MDPI. (n.d.). Diethyl pyrrole-2,5-dicarboxylate. [Link]
-
ResearchGate. (2019). (PDF) Solubility and dissolution enhancement strategies: Current understanding and recent trends. [Link]
-
MDPI. (n.d.). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. [Link]
-
Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). [Link]
-
Journal of Engineering. (2023). Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation. [Link]
-
PrepChem.com. (n.d.). Synthesis of Diethyl Pyridine-2,5-dicarboxylate. [Link]
-
National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. [Link]
-
PubMed. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. [Link]
-
Journal of Engineering. (2024). Saponification of Diethyl Adipate with Sodium Hydroxide Using Reactive Distillation. [Link]
-
Phase Transfer Catalysis Home Page. (n.d.). Top 10 Opportunities. [Link]
-
American Chemical Society. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]
-
Organic Syntheses. (n.d.). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. [Link]
-
Khan Academy. (2014). Saponification - Base promoted ester hydrolysis. [Link]
-
Molecules. (n.d.). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC. [Link]
-
Royal Society of Chemistry. (2024). Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate). [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
BioResources. (2020). Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. [Link]
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Kyoto University Research Information Repository. (n.d.). Study on Phase-Transfer Catalytic Asymmetric Transformations of Esters using a Water and Alcohols as a Nucleophile. [Link]
-
YouTube. (2025). Saponification Reaction of Esters. [Link]
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OperaChem. (2023). Phase transfer catalysis (PTC). [Link]
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Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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PubChem. (n.d.). Diethyl acetylenedicarboxylate. [Link]
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PubChem. (n.d.). 1,2-Pyrrolidinedicarboxylic acid, 4-(benzoylamino)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R)-. [Link]
-
PubChem. (n.d.). Diethyl Carbonate. [Link]
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CAS Common Chemistry. (n.d.). 1-(1,1-Dimethylethyl) 2-ethyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate. [Link]
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Validation & Comparative
A Technical Guide to the 13C NMR Spectrum of Diethyl Pyrrolidine-2,5-dicarboxylate: Interpretation and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Diethyl Pyrrolidine-2,5-dicarboxylate
Diethyl pyrrolidine-2,5-dicarboxylate is a proline analogue that serves as a versatile building block in organic synthesis. The pyrrolidine ring is a common scaffold in a multitude of biologically active compounds and pharmaceuticals. A thorough understanding of its structural features, particularly its stereochemistry, is paramount for controlling the synthesis of target molecules with desired pharmacological properties. 13C NMR spectroscopy is an indispensable technique for elucidating the carbon framework of organic molecules, offering detailed insights into the chemical environment of each carbon atom.
Deciphering the 13C NMR Spectrum: A Step-by-Step Interpretation
The 13C NMR spectrum of diethyl pyrrolidine-2,5-dicarboxylate is expected to exhibit distinct signals corresponding to the different carbon environments within the molecule. The interpretation of this spectrum hinges on understanding the influence of various factors, most notably the electronegativity of neighboring atoms and the stereochemical arrangement of the substituents on the pyrrolidine ring.
A crucial aspect to consider is the existence of cis and trans diastereomers, which will give rise to different -13C NMR spectra. The relative orientation of the two ethyl carboxylate groups significantly impacts the chemical environment of the pyrrolidine ring carbons.
Predicted 13C NMR Chemical Shift Ranges:
Based on established principles of 13C NMR spectroscopy and data from related structures, we can predict the approximate chemical shift regions for the carbon atoms in diethyl pyrrolidine-2,5-dicarboxylate.
| Carbon Atom | Functional Group | Predicted Chemical Shift (ppm) | Rationale |
| C=O | Ester Carbonyl | 170-175 | The carbonyl carbon is highly deshielded due to the electronegative oxygen atoms. |
| -OCH2CH3 | Ester Methylene | 60-65 | This carbon is deshielded by the adjacent oxygen atom. |
| C2 & C5 | Pyrrolidine Ring | 55-65 | These methine carbons are deshielded by the adjacent nitrogen and the ester groups. Their exact shifts are highly sensitive to the cis/trans stereochemistry. |
| C3 & C4 | Pyrrolidine Ring | 25-35 | These methylene carbons are in a typical aliphatic region of the spectrum. Diastereotopicity may lead to separate signals depending on the stereochemistry. |
| -OCH2CH3 | Ester Methyl | 14-15 | This is a typical chemical shift for a terminal methyl group in an ethyl ester. |
The Critical Role of Cis-Trans Isomerism:
The spatial arrangement of the two ester groups in diethyl pyrrolidine-2,5-dicarboxylate profoundly influences the 13C NMR spectrum. In the cis isomer, the two ester groups are on the same side of the pyrrolidine ring, leading to a Cs symmetry. In the trans isomer, they are on opposite sides, resulting in C2 symmetry.
This difference in symmetry and steric environment leads to distinct chemical shifts for the pyrrolidine ring carbons (C2, C5, C3, and C4). Generally, steric compression (the γ-gauche effect) can cause an upfield shift (lower ppm value) for carbons that are in close spatial proximity to other bulky groups. Therefore, the chemical shifts of the ring carbons in the cis and trans isomers are expected to differ, providing a diagnostic handle to distinguish between them. Studies on similar proline derivatives have shown that the chemical shift difference between Cβ and Cγ of the proline ring is a reliable indicator of the cis or trans conformation of the preceding peptide bond.[1] A similar principle can be applied here to differentiate the diastereomers.
Comparative Analysis: Benchmarking Against Structural Alternatives
To provide a comprehensive understanding, we will compare the expected 13C NMR spectrum of diethyl pyrrolidine-2,5-dicarboxylate with those of structurally related molecules.
1. Dimethyl Pyrrolidine-2,5-dicarboxylate:
Replacing the ethyl esters with methyl esters will primarily affect the chemical shifts of the ester carbons. The carbonyl and the O-alkyl carbon signals will be slightly different, but the overall pattern for the pyrrolidine ring carbons should be similar, with the cis and trans isomers still exhibiting distinct spectra.
2. N-Substituted Diethyl Pyrrolidine-2,5-dicarboxylate (e.g., N-Boc protected):
The introduction of a substituent on the nitrogen atom, such as a tert-butyloxycarbonyl (Boc) group, will significantly alter the electronic environment of the pyrrolidine ring. This will cause a downfield shift for the adjacent C2 and C5 carbons. The presence of the bulky Boc group can also influence the ring conformation and the preferred cis/trans isomer ratio.
3. Proline Ethyl Ester:
Proline ethyl ester provides a useful comparison for the chemical shifts of the carbons in a monosubstituted pyrrolidine ring with an ethyl ester group. This helps in assigning the signals of the C2 and the ethyl ester carbons in the target molecule.
Data Comparison Table:
| Compound | C=O (ppm) | -OCH2- (ppm) | C2 (ppm) | C5 (ppm) | C3 (ppm) | C4 (ppm) | -CH3 (ppm) | Reference |
| Diethyl Pyrrolidine-2,5-dicarboxylate (Predicted) | 170-175 | 60-65 | 55-65 | 55-65 | 25-35 | 25-35 | 14-15 | - |
| Dimethyl furan-2,5-dicarboxylate | 158.82 | 52.55 (OCH3) | - | - | - | - | - | [2] |
| Diethyl (pyrrolidin-2-yl)phosphonates (substituted) | - | ~63 (OCH2) | 55-77 | ~53 | ~45 | ~77 | ~16 | [3] |
| Proline | ~175 | - | ~62 | - | ~30 | ~25 | - | [1] |
Note: The data for the phosphonate derivative is for a substituted pyrrolidine ring and serves as a rough guide.
Experimental Protocol for 13C NMR Acquisition
Acquiring a high-quality 13C NMR spectrum is crucial for accurate structural elucidation. The following is a generalized, yet robust, protocol for diethyl pyrrolidine-2,5-dicarboxylate and its analogues.
1. Sample Preparation:
-
Solvent Selection: A deuterated solvent that fully dissolves the sample is required. Chloroform-d (CDCl3) is a common choice for many organic molecules. For more polar compounds, dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD) can be used.[1]
-
Concentration: A concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for 13C NMR.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0.00 ppm.
2. NMR Instrument Parameters:
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz for 1H, which corresponds to 100 MHz for 13C) will provide better signal dispersion and resolution.
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling is typically used for routine 13C NMR.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (from hundreds to thousands) is required to achieve a good signal-to-noise ratio.
3. Advanced NMR Techniques:
For a more detailed structural analysis, advanced NMR experiments can be employed:
-
DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps to differentiate between CH, CH2, and CH3 groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of carbons with their directly attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between carbons and protons that are two or three bonds away, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.
Visualizing the Workflow
Caption: A generalized workflow for acquiring and interpreting a 13C NMR spectrum.
Logical Framework for Spectral Interpretation
Caption: A logical flow for the interpretation of a 13C NMR spectrum.
Conclusion
The 13C NMR spectrum of diethyl pyrrolidine-2,5-dicarboxylate provides a wealth of structural information that is critical for its application in synthesis and drug discovery. A careful analysis of the chemical shifts, coupled with an understanding of the profound impact of cis-trans isomerism, allows for a definitive structural assignment. By comparing the spectrum with those of related compounds and employing a systematic experimental and interpretive approach, researchers can confidently utilize 13C NMR to characterize this important synthetic building block and its derivatives.
References
- Dorman, D. E., & Bovey, F. A. (1973). Carbon-13 magnetic resonance spectroscopy. The spectrum of proline in oligopeptides. The Journal of Organic Chemistry, 38(13), 2379–2383.
- Gandini, A., Lacerda, T. M., & Silvestre, A. J. (2014). 1H and 13C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate.
- Wishart, D. S., et al. (2018). HMDB 4.0: a comprehensive resource for human metabolome studies. Nucleic acids research, 46(D1), D608-D617.
- Gajda, T., & Matusiak, M. (2018). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)
Sources
Navigating the Labyrinth of Mass Spectrometry: A Comparative Guide to the Fragmentation Pattern of Diethyl Pyrrolidine-2,5-dicarboxylate
For the discerning researcher in drug discovery and development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone of molecular characterization, and a thorough comprehension of fragmentation patterns is key to confident structural elucidation. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of Diethyl pyrrolidine-2,5-dicarboxylate, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes established fragmentation principles of its constituent functional groups—a secondary cyclic amine and two ethyl ester moieties—to construct a highly probable fragmentation pathway. To provide a richer context, we will compare this predicted pattern with the known fragmentation of analogous structures: Diethyl Adipate, a linear dicarboxylate, and the predicted fragmentation of Diethyl 2-aminosuccinate, an acyclic amino dicarboxylate.
The Structural Context: Diethyl Pyrrolidine-2,5-dicarboxylate
Diethyl pyrrolidine-2,5-dicarboxylate features a five-membered pyrrolidine ring, a secondary amine, and two ethyl ester groups at the C2 and C5 positions. This unique combination of functionalities dictates a complex and informative fragmentation pattern under electron ionization. The initial ionization event is most likely to occur at the nitrogen atom, which has a lower ionization energy compared to the ester groups, forming a molecular ion (M•+). The subsequent fragmentation will be a cascade of reactions driven by the stability of the resulting fragments.
Predicted Fragmentation Pathway of Diethyl Pyrrolidine-2,5-dicarboxylate
The fragmentation of the Diethyl pyrrolidine-2,5-dicarboxylate molecular ion (m/z 215) is anticipated to be dominated by cleavages alpha to the nitrogen atom, a characteristic feature of amines, and rearrangements involving the ester groups.[1][2]
A primary and highly probable fragmentation is the α-cleavage of a C-C bond within the pyrrolidine ring. This can lead to the loss of one of the ethoxycarbonyl groups as a radical, resulting in a stable acylium ion. Another significant pathway involves the cleavage of the bond between the ring and the ester group, followed by rearrangement.
Below is a diagram illustrating the predicted major fragmentation pathways:
Caption: Predicted major fragmentation pathways of Diethyl pyrrolidine-2,5-dicarboxylate.
Key Predicted Fragments:
| m/z | Proposed Structure/Formation | Significance |
| 215 | Molecular Ion (M•+) | Confirms the molecular weight of the compound. |
| 170 | [M - •OC2H5]+ | Loss of an ethoxy radical from one of the ester groups. This is a common fragmentation for ethyl esters.[1] |
| 142 | [M - •COOC2H5]+ | Result of α-cleavage and ring opening, leading to the loss of an ethoxycarbonyl radical. This is a highly probable and stabilizing fragmentation for this structure. |
| 114 | [m/z 142 - C2H4]+ | Subsequent loss of ethylene from the m/z 142 fragment via a McLafferty-type rearrangement. |
| 70 | [C4H8N]+ | A stable iminium ion formed after further fragmentation, characteristic of the pyrrolidine ring structure. |
Comparative Analysis: Unveiling Structural Subtleties
To better understand the unique fragmentation signature of Diethyl pyrrolidine-2,5-dicarboxylate, a comparison with structurally related molecules is invaluable.
Diethyl Adipate: The Linear Dicarboxylate Analogue
Diethyl adipate, a linear six-carbon dicarboxylate, provides a baseline for the fragmentation of the diethyl ester functionalities without the influence of the cyclic amine. Its mass spectrum is well-documented.[3][4][5]
The fragmentation of diethyl adipate is characterized by:
-
Loss of an ethoxy group (-•OC2H5) to form a fragment at m/z 157.
-
McLafferty rearrangement , leading to a prominent peak at m/z 128.
-
Cleavage of the carbon chain , resulting in a series of smaller fragments.
Caption: Major fragmentation pathways of Diethyl Adipate.
The key difference in the fragmentation of Diethyl pyrrolidine-2,5-dicarboxylate is the pronounced influence of the nitrogen atom, which directs the fragmentation towards α-cleavage and the formation of nitrogen-containing ions like the m/z 142 and m/z 70 fragments. These are absent in the spectrum of diethyl adipate.
Diethyl 2-aminosuccinate: The Acyclic Amino Dicarboxylate Analogue
The presence of the primary amine would likely lead to a dominant α-cleavage between C2 and C3, resulting in the loss of the CH2COOEt radical and the formation of a stable ion at m/z 88.
Sources
A Comparative Guide to the Reactivity of Cis and Trans Isomers of Diethyl Pyrrolidine-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, the spatial arrangement of atoms within a molecule, or stereochemistry, is a critical determinant of its physical properties and chemical reactivity. This guide provides an in-depth comparison of the reactivity of the cis and trans isomers of Diethyl pyrrolidine-2,5-dicarboxylate, a key scaffold in the development of novel therapeutics. By understanding the distinct chemical behaviors of these diastereomers, researchers can make more informed decisions in the design and synthesis of complex molecular architectures.
The pyrrolidine ring is a privileged structure in numerous natural products and pharmaceuticals.[1] The relative orientation of substituents on this five-membered ring can profoundly influence how the molecule interacts with biological targets and participates in chemical transformations. This guide will focus on a pivotal reaction that highlights the divergent reactivity of the cis and trans isomers of Diethyl pyrrolidine-2,5-dicarboxylate: the Dieckmann condensation.
The Decisive Role of Stereochemistry in Intramolecular Cyclization
The most striking difference in reactivity between cis- and trans-Diethyl pyrrolidine-2,5-dicarboxylate emerges during base-catalyzed intramolecular cyclization, specifically the Dieckmann condensation. This reaction is a powerful tool for forming five- or six-membered rings and is mechanistically an intramolecular Claisen condensation.[2][3] The success of the Dieckmann condensation is highly dependent on the ability of the two ester functionalities to come into close proximity, a condition that is directly governed by the stereochemistry of the starting material.
The Favorable Path: Cis-Diethyl Pyrrolidine-2,5-dicarboxylate
For the cis isomer, both diethyl carboxylate groups are situated on the same face of the pyrrolidine ring. This spatial arrangement is highly conducive to intramolecular cyclization. Upon treatment with a strong base, such as sodium ethoxide, an enolate is formed at the α-carbon of one of the ester groups. This enolate can then readily attack the carbonyl carbon of the second ester group, which is positioned in close proximity on the same side of the ring, leading to the formation of a bicyclic β-keto ester.
The Hindered Path: Trans-Diethyl Pyrrolidine-2,5-dicarboxylate
In stark contrast, the trans isomer has its diethyl carboxylate groups on opposite faces of the pyrrolidine ring. This arrangement imposes a significant steric barrier to intramolecular cyclization. For the Dieckmann condensation to occur, the molecule would need to adopt a highly strained conformation to bring the reacting centers together. Consequently, under standard Dieckmann condensation conditions, the trans isomer is expected to be unreactive or to undergo alternative intermolecular side reactions.
Comparative Reactivity Data (Predicted)
| Isomer | Reaction | Predicted Outcome | Expected Yield of Cyclized Product |
| Cis | Dieckmann Condensation | Facile intramolecular cyclization | High |
| Trans | Dieckmann Condensation | No intramolecular cyclization | Negligible to none |
Experimental Protocols
The successful comparison of the reactivity of these isomers hinges on the ability to synthesize both the cis and trans starting materials in pure form. While the full experimental details from the primary literature for the synthesis of both isomers of Diethyl pyrrolidine-2,5-dicarboxylate were not accessible for this guide, a general synthetic approach is outlined based on the work of Baldwin, Hulme, and Schofield, who have reported on the synthesis of the corresponding dicarboxylic acids. The diesters can be obtained from the diacids via standard esterification procedures.
Synthesis of Cis- and Trans-Pyrrolidine-2,5-dicarboxylic Acids
The synthesis of the parent diacids is a critical first step. A key publication by Baldwin, J. E., Hulme, C., & Schofield, C. J. titled "Syntheses of cis- and trans-Pyrrolidine-2,5-dicarboxylic Acids" in the Journal of Chemical Research, Synopses (1992), issue 6, page 173, describes a synthetic route to these compounds. Unfortunately, the full text with detailed procedures could not be retrieved. Researchers are encouraged to consult this primary source for the specific experimental conditions.
General Protocol for Dieckmann Condensation
The following is a representative protocol for the Dieckmann condensation of a dialkyl adipate, which can be adapted for the cis- and trans-Diethyl pyrrolidine-2,5-dicarboxylate.[4]
Materials:
-
cis- or trans-Diethyl pyrrolidine-2,5-dicarboxylate
-
Sodium ethoxide (NaOEt) or another suitable strong base
-
Anhydrous toluene or other aprotic solvent
-
Hydrochloric acid (for workup)
-
Diethyl ether or other extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of sodium ethoxide (1.1 equivalents) in anhydrous toluene is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
A solution of the Diethyl pyrrolidine-2,5-dicarboxylate isomer (1 equivalent) in anhydrous toluene is added dropwise to the stirred suspension of the base at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the base and protonate the enolate.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography or distillation.
Conclusion
The stereochemical arrangement of the ester groups in cis- and trans-Diethyl pyrrolidine-2,5-dicarboxylate dictates their reactivity in the Dieckmann condensation. The cis isomer, with its functional groups poised for intramolecular reaction, is expected to readily form a bicyclic β-keto ester. In contrast, the trans isomer is sterically inhibited from undergoing this transformation. This pronounced difference in reactivity underscores the critical importance of stereocontrol in organic synthesis and provides a valuable tool for chemists to selectively construct complex molecular frameworks. For researchers in drug development, a deep understanding of these principles is paramount for the rational design of synthetic routes to novel therapeutic agents.
References
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
The Organic Chemistry Tutor. Dieckmann Condensation Reaction Mechanism. YouTube. [Link]
-
NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Chemistry LibreTexts. 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
Chemistry Stack Exchange. What is the product of a Dieckmann condensation of dimethyl adipate? [Link]
-
Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes. [Link]
-
RSC Publishing. Journal of Chemical Research, Synopses. [Link]
-
ResearchGate. ChemInform Abstract: Syntheses of cis- and trans-Pyrrolidine-2,5-dicarboxylic Acids. [Link]
-
SciSpace. Top 71 Journal of Chemical Research-s papers published in 1992. [Link]
-
University of Oxford, Department of Chemistry. SYNTHESES OF CIS-PYRROLIDINE-2 AND TRANS-PYRROLIDINE-2,5-DICARBOXYLIC ACIDS. [Link]
- Google Books. Journal of chemical research / Synopses.
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
Sources
A Senior Application Scientist's Guide to Alternative Precursors for Chiral Pyrrolidine Synthesis
The chiral pyrrolidine scaffold is a cornerstone of modern chemistry, celebrated for its prevalence in FDA-approved pharmaceuticals, complex natural products, and as a privileged backbone for organocatalysts.[1][2][3] Its rigid, five-membered ring structure provides a well-defined three-dimensional orientation for substituents, making it an invaluable motif for designing molecules with specific biological activities or catalytic functions.[3][4]
The enduring challenge for synthetic chemists is not merely to construct the pyrrolidine ring, but to do so with precise control over its stereochemistry. The choice of the starting material—the precursor—is the most critical decision in this endeavor, fundamentally dictating the synthetic strategy, efficiency, and accessibility of the final target.
This guide moves beyond a simple recitation of methods. It is designed to provide researchers, scientists, and drug development professionals with a comparative analysis of the primary strategies for chiral pyrrolidine synthesis. We will dissect the causality behind experimental choices for three core approaches: leveraging the "chiral pool," building the ring de novo from acyclic precursors, and employing the modern power of asymmetric catalysis. By comparing their performance with supporting experimental data and detailed protocols, this guide aims to equip you with the insights needed to select the optimal synthetic route for your specific target molecule.
Chapter 1: The Chiral Pool Approach: Reliability Meets Versatility
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources. This strategy is often the most direct and reliable route to chiral pyrrolidines because the key stereocenter(s) are pre-installed by nature, circumventing the need for complex asymmetric induction steps.
Proline and its Derivatives: The Direct Route
Expertise & Causality: Proline and its hydroxylated analog, 4-hydroxyproline, are the quintessential precursors for chiral pyrrolidine synthesis.[1] The rationale is self-evident: the pyrrolidine ring and the C2 stereocenter are already present in their correct, optically pure forms. This approach transforms the synthetic challenge from one of ring construction and stereocontrol to a more manageable task of scaffold functionalization. Syntheses starting from proline are robust and high-yielding, making them ideal for large-scale production where reproducibility and cost are paramount.[1] The primary synthetic manipulations involve the carboxyl group (e.g., reduction to prolinol) or the C4 position of hydroxyproline, which can be modified with an inversion of configuration.[1]
Representative Experimental Protocol: Reduction of L-Proline to (S)-Prolinol
This protocol details the reduction of the carboxylic acid of L-proline to the corresponding primary alcohol, (S)-prolinol, a common building block for many catalysts and pharmaceuticals.[1] The choice of a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄) is critical for the efficient reduction of the carboxylate.
Step-by-Step Methodology:
-
Setup: A 1 L three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is dried in an oven and assembled hot under a nitrogen atmosphere.
-
Reagent Addition: Anhydrous tetrahydrofuran (THF, 500 mL) is added to the flask, followed by the cautious, portion-wise addition of Lithium Aluminium Hydride (LiAlH₄) (38 g, 1.0 mol) at 0 °C (ice bath).
-
Precursor Addition: L-Proline (57.5 g, 0.5 mol), dried under vacuum, is added slowly and portion-wise to the stirred LiAlH₄ suspension over 1 hour, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is slowly heated to reflux and maintained for 8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The flask is cooled to 0 °C, and the reaction is quenched by the slow, sequential addition of water (40 mL), 15% aqueous NaOH (40 mL), and finally water (120 mL). This specific sequence (Fieser workup) is crucial for generating a granular, easily filterable precipitate of aluminum salts.
-
Isolation: The resulting white precipitate is filtered off and washed thoroughly with hot THF (3 x 200 mL). The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to afford (S)-prolinol as a colorless oil.
Table 1: Comparison of Common Proline-Based Synthetic Transformations
| Precursor | Transformation | Key Reagents | Typical Yield | Key Advantages | Reference |
| L-Proline | Reduction to (S)-Prolinol | LiAlH₄ or LiBH₄ in THF | 85-95% | Direct, high-yielding access to a key building block. | [1] |
| N-Boc-L-Proline | Alkylation (e.g., for Daclatasvir synthesis) | Bromo-ketoester, Base (e.g., Cs₂CO₃) | 70-85% | Allows C-N bond formation for complex drug scaffolds. | [1] |
| trans-4-Hydroxy-L-proline | Mesylation & SN2 Displacement | 1. MsCl, Et₃N; 2. NaN₃ | >90% (2 steps) | Stereospecific introduction of new functionality at C4 with inversion. | [5] |
Beyond Proline: Amino Acids and Sugars as Versatile Precursors
Expertise & Causality: While proline is the most direct precursor, other chiral pool molecules like pyroglutamic acid, phenylglycine, serine, and mannitol offer alternative and highly valuable synthetic routes.[5][6] The decision to use these precursors is often driven by the need for substitution patterns that are difficult to achieve from proline itself. For instance, pyroglutamic acid provides a lactam scaffold that can be reductively opened and re-closed to form differently substituted pyrrolidines. Sugars like mannitol provide a backbone with multiple, pre-defined stereocenters, enabling the synthesis of highly functionalized pyrrolidines, such as those found in glycosidase inhibitors.[6] These strategies, while typically involving more synthetic steps, provide unparalleled access to structural diversity.[6]
Workflow 1: General Synthetic Pathway from Non-Proline Chiral Pool Precursors
Caption: General workflow from non-proline chiral pool sources.
Chapter 2: De Novo Synthesis: Building Complexity from Acyclic Precursors
De novo synthesis involves constructing the pyrrolidine ring from non-cyclic starting materials. This bottom-up approach offers maximum flexibility, allowing for the placement of substituents at any position on the ring, a significant advantage over the constraints of chiral pool synthesis.
Intramolecular Cyclization: Forging the Ring
Expertise & Causality: The core principle of this strategy is to construct a linear precursor containing a nitrogen nucleophile and a carbon chain with a suitable leaving group or an activatable C-H bond. The subsequent intramolecular reaction forges the C-N bond that closes the ring.[1] This approach is powerful because the acyclic precursors are often easy to synthesize and their stereocenters can be set using well-established asymmetric reactions. Modern methods, such as metal-catalyzed intramolecular C-H amination, have revolutionized this field by avoiding the need for pre-functionalization (i.e., installing a leaving group), thus improving atom economy.[7]
Representative Experimental Protocol: Copper-Catalyzed Intramolecular C(sp³)-H Amination
This protocol describes a modern approach to pyrrolidine synthesis via the cyclization of an N-chlorosulfonamide derivative, showcasing a mild and effective method for forming the heterocyclic ring.[2]
Step-by-Step Methodology:
-
Precursor Synthesis: The starting N-chlorosulfonamide is prepared from the corresponding primary sulfonamide by treatment with tert-butyl hypochlorite (t-BuOCl) in an appropriate solvent like dichloromethane (DCM) in the absence of light.
-
Reaction Setup: In a glovebox, a reaction vial is charged with the copper catalyst (e.g., Cu(I) thiophene-2-carboxylate, CuTc; 5 mol%), a silver salt additive (e.g., AgOTf; 5 mol%), and a chiral ligand if asymmetry is desired.
-
Reagent Addition: The N-chlorosulfonamide substrate (1.0 equiv) is added, and the vial is sealed. The chosen solvent (e.g., 1,2-dichloroethane, DCE) is added via syringe.
-
Reaction: The mixture is stirred at room temperature (or as optimized) for 12-24 hours. The reaction is monitored by TLC or LC-MS for the consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to yield the desired pyrrolidine product.
[3+2] Cycloaddition Reactions: A Convergent and Powerful Approach
Expertise & Causality: The [3+2] cycloaddition, particularly involving azomethine ylides, is one of the most elegant and efficient methods for pyrrolidine synthesis.[2][8] The causality of its effectiveness lies in its convergent nature: a three-atom component (the azomethine ylide dipole) and a two-atom component (the dipolarophile, typically an alkene) are brought together in a single step to form the five-membered ring. This process can create up to four new stereocenters simultaneously with a high degree of stereocontrol, which is dictated by the geometry of the reactants and the catalyst used.[8][9] The use of chiral catalysts or chiral auxiliaries on the reactants allows for highly diastereoselective and enantioselective transformations.
Mechanism 1: General [3+2] Cycloaddition for Pyrrolidine Synthesis
Caption: Convergent synthesis of pyrrolidines via [3+2] cycloaddition.
Table 2: Performance Comparison of Selected [3+2] Cycloaddition Methodologies
| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Glycine Imines | Electron-deficient Alkenes | Ag(I) / Chiral Phosphine | >95:5 | up to 99% | [8] |
| Chiral Sulfinylimines | Acrylates | LiBr | >20:1 | N/A (Substrate control) | [9] |
| Nitrone Enolate-Ylides | Cinnamates | LiBr / Chiral Auxiliary | Single Isomer | >98% (Substrate control) | [8] |
Chapter 3: Asymmetric Catalysis: The Modern Frontier from Achiral Precursors
The most advanced strategies bypass the chiral pool entirely, instead creating chirality from simple, achiral starting materials using substoichiometric amounts of a chiral catalyst. These methods are highly sought after for their efficiency, scalability, and ability to generate either enantiomer of a product by simply choosing the corresponding enantiomer of the catalyst.
Enantioselective C-H Amination via the Hofmann-Löffler-Freytag (HLF) Reaction
Expertise & Causality: The classic HLF reaction involves the generation of a nitrogen-centered radical that abstracts a hydrogen atom from a remote carbon (a 1,5-hydrogen atom transfer, or 1,5-HAT), followed by cyclization. For decades, rendering this powerful reaction enantioselective was a major challenge. Recent breakthroughs have shown that a chiral copper catalyst can mediate this entire process with exceptional control.[6] The causality is rooted in a carefully orchestrated catalytic cycle: the chiral Cu(I) catalyst reduces an oxime precursor to generate an iminyl radical. This radical undergoes the key 1,5-HAT. The resulting carbon-centered radical is then trapped by the now-chiral Cu(II) complex, and a final, highly stereoselective reductive elimination forges the C-N bond, delivering the enantioenriched pyrroline product, which can be easily reduced to the pyrrolidine.[6] This method provides rapid access to valuable chiral pyrrolidines from simple ketones.[6]
Catalytic Cycle 1: Enantioselective Hofmann-Löffler-Freytag Reaction
Caption: Key steps in the Cu-catalyzed asymmetric HLF reaction.[6]
Representative Experimental Protocol: Cu-Catalyzed Enantioselective C-H Amination
This protocol is a general representation based on the groundbreaking work in the field.[6]
Step-by-Step Methodology:
-
Catalyst Preparation: In a nitrogen-filled glovebox, a vial is charged with CuOAc (5 mol%), the chiral ligand (e.g., a chiral bisoxazoline derivative; 5.5 mol%), and an arylboronic acid (e.g., 4-CF₃-C₆H₄B(OH)₂; 1.5 equiv). Anhydrous solvent (e.g., chlorobenzene) is added, and the mixture is stirred for 30 minutes to pre-form the active Cu(I) catalyst.
-
Reaction Assembly: To this catalyst solution, the oxime benzoate substrate (1.0 equiv) is added as a solid.
-
Reaction Conditions: The vial is sealed and the reaction mixture is stirred at the optimized temperature (e.g., 60 °C) for 24-48 hours.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a plug of silica gel. The solvent is removed under reduced pressure.
-
Purification & Analysis: The crude product (a pyrroline) is purified by flash chromatography. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Reduction to Pyrrolidine: The resulting enantioenriched pyrroline is dissolved in a suitable solvent (e.g., THF) and treated with a reducing agent (e.g., NaBH₄ or DIBAL-H) to afford the final chiral pyrrolidine.[6]
Table 3: Performance Data for Enantioselective HLF Reaction
| Substrate (Ketone Precursor) | Yield of Pyrroline | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) of final Pyrrolidine | Reference |
| 4'-CF₃-Acetophenone | 85% | 98% | >20:1 (syn with DIBAL-H) | [6] |
| Propiophenone | 76% | 96% | 2:1 (anti with NaBH₄) | [6] |
| 4'-Methoxy-Acetophenone | 91% | 97% | Not Reported | [6] |
Conclusion: A Strategic Framework for Precursor Selection
The synthesis of chiral pyrrolidines is a mature field rich with diverse and powerful methodologies. The optimal choice of precursor is not universal but is instead dictated by the specific goals of the synthesis: target complexity, scale, cost, and novelty. This guide provides a framework for making that strategic decision.
-
For Direct Access and Scalability: When the target is a relatively simple, unfunctionalized, or C2/C4-functionalized pyrrolidine, the chiral pool approach using proline or hydroxyproline is unmatched. Its reliability, low cost, and high optical purity make it the workhorse of industrial and large-scale academic synthesis.[1]
-
For Speed, Novelty, and Efficiency from Simple Materials: When the goal is to forge new pathways from simple, achiral starting materials, asymmetric catalysis represents the state of the art. The enantioselective HLF reaction, in particular, exemplifies a modern synthetic paradigm, transforming simple ketones into highly valuable, enantioenriched pyrrolidines in a single key step.[6]
By understanding the fundamental principles, advantages, and limitations of each precursor class, the modern synthetic chemist is well-equipped to design and execute efficient, stereoselective, and innovative routes to this critically important heterocyclic scaffold.
References
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
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Laohapaisan, A., Roy, A. R., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science. Available at: [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
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Quartararo, A., Lanza, M., & Ciaffaglione, D. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]
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Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health (NIH). Available at: [Link]
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Stereoselective Synthesis of Quaternary Proline Analogues. National Institutes of Health (NIH). Available at: [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. Available at: [Link]
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Evaluating the biological activity of pyrrolidine derivatives against other heterocyclic scaffolds
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents.[1] Their structural diversity and ability to interact with a wide range of biological targets make them privileged structures in drug design.[2] Among these, the five-membered nitrogen-containing pyrrolidine ring has garnered significant attention for its presence in numerous natural products and FDA-approved drugs.[3][4] This guide provides an in-depth comparative evaluation of the biological activity of pyrrolidine derivatives against other prominent heterocyclic scaffolds, namely piperidine, pyridine, and thiophene. By presenting available experimental data, this document aims to offer a nuanced understanding of their relative strengths and weaknesses across different therapeutic areas, thereby empowering researchers to make more informed decisions in the early stages of drug discovery.
At a Glance: Physicochemical and Structural Considerations
The biological activity of a heterocyclic compound is intrinsically linked to its physicochemical properties and three-dimensional structure. The choice of a core scaffold can significantly influence a drug candidate's solubility, lipophilicity, basicity, and conformational flexibility, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile.
| Heterocyclic Scaffold | Ring Size | Aromaticity | Key Physicochemical Features | Implications for Drug Design |
| Pyrrolidine | 5-membered | Non-aromatic (saturated) | Basic nitrogen, conformational flexibility, good aqueous solubility. | Versatile scaffold for introducing basicity and exploring 3D space; often leads to favorable ADME properties.[4] |
| Piperidine | 6-membered | Non-aromatic (saturated) | Basic nitrogen, more rigid than pyrrolidine, slightly higher lipophilicity. | Provides a more conformationally constrained framework, which can enhance binding affinity to specific targets.[5] |
| Pyridine | 6-membered | Aromatic | Weakly basic nitrogen, planar structure, capable of π-stacking interactions. | Useful for targeting aromatic binding pockets and modulating electronic properties.[6] |
| Thiophene | 5-membered | Aromatic | Sulfur heteroatom, planar structure, bioisostere of benzene and furan. | Can act as a stable bioisosteric replacement for other aromatic rings, influencing metabolic stability and target interactions.[2] |
Comparative Biological Activity: A Data-Driven Analysis
A direct, unbiased comparison of the biological activity of different heterocyclic scaffolds is challenging due to the variability in experimental conditions across different studies. However, by examining the available data, we can discern certain trends and highlight areas where each scaffold has shown particular promise.
Anticancer Activity
The search for novel anticancer agents has led to the exploration of a multitude of heterocyclic compounds.[7][8] Pyrrolidine, piperidine, pyridine, and thiophene derivatives have all demonstrated significant anti-proliferative activity against various cancer cell lines.
Pyrrolidine Derivatives: The pyrrolidine scaffold is a common feature in many anticancer agents. Its derivatives have been shown to target a variety of cancer-related pathways. For instance, some pyrrolidine-containing compounds act as antagonists of the chemokine receptor CXCR4, which is implicated in cancer metastasis.[9]
Piperidine Derivatives: Piperidine-containing compounds have also shown significant anticancer potential by targeting crucial signaling pathways involved in cancer progression, such as NF-κB and PI3K/Akt.[10]
Pyridine Derivatives: The pyridine ring is a key component of many kinase inhibitors used in cancer therapy.[11] The nitrogen atom in the pyridine ring can form crucial hydrogen bonds with the hinge region of protein kinases.
Thiophene Derivatives: Thiophene-based compounds have been investigated as biomimetics of known anticancer drugs like Combretastatin A-4, demonstrating potent activity against cancer cell lines.[12]
Comparative Anticancer Activity Data (IC50 in µM)
| Compound Class | Cancer Cell Line | Pyrrolidine | Piperidine | Pyridine | Thiophene | Reference Compound |
| Various Derivatives | MCF-7 (Breast) | Data Not Available | Data Not Available | 0.22 (Compound 8e) | Data Not Available | Doxorubicin (1.93) |
| Various Derivatives | HCT-15 (Colon) | Data Not Available | Data Not Available | 15.2 (Compound 3h) | Data Not Available | Doxorubicin (1.2) |
| Thiophene Carboxamides | Hep3B (Liver) | Data Not Available | Data Not Available | Data Not Available | 5.46 (Compound 2b) | - |
Disclaimer: The data presented in this table is compiled from different studies and should not be directly compared due to variations in experimental conditions. It is intended to provide a general overview of the reported activities.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[13] Heterocyclic compounds have historically been a rich source of antimicrobial agents.
Pyrrolidine and Piperidine Derivatives: Both pyrrolidine and piperidine scaffolds are found in a variety of natural and synthetic antimicrobial compounds.[5] Their basic nitrogen atom is often crucial for their antibacterial activity. Studies have reported MIC values for some derivatives in the range of 32-128 µg/mL against various bacterial strains.[9]
Pyridine Derivatives: Pyridine-containing compounds have demonstrated broad-spectrum antimicrobial activity. For example, certain thiophene-pyridine hybrids have shown good activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhimurium.[14]
Thiophene Derivatives: Thiophene derivatives have been explored for their antibacterial and antifungal properties.[15] Some have shown potent activity, particularly when combined with other heterocyclic rings like pyridine.[14]
Comparative Antimicrobial Activity Data (MIC in µg/mL)
| Compound Class | Bacterial Strain | Pyrrolidine | Piperidine | Pyridine | Thiophene | Reference Compound |
| Halogenobenzene Derivatives | S. aureus | 32-512 | 32-512 | Data Not Available | Data Not Available | - |
| Halogenobenzene Derivatives | E. coli | 32-512 | 32-512 | Data Not Available | Data Not Available | - |
| Thiophene-Pyridine Hybrids | S. aureus | Data Not Available | Data Not Available | Good Activity | Good Activity | - |
| Thiophene-Pyridine Hybrids | E. coli | Data Not Available | Data Not Available | Good Activity | Good Activity | - |
Disclaimer: The data presented in this table is compiled from different studies and should not be directly compared due to variations in experimental conditions. It is intended to provide a general overview of the reported activities.
Key Mechanistic Insights: The CXCR4 Signaling Pathway
A crucial aspect of evaluating biological activity is understanding the underlying mechanism of action. As an illustrative example, the CXCL12-CXCR4 signaling axis plays a pivotal role in cancer metastasis.[9] Pyrrolidine-containing compounds have been developed as potent CXCR4 antagonists, thereby inhibiting cancer cell migration and invasion.
Caption: The CXCL12-CXCR4 signaling pathway and the inhibitory action of pyrrolidine-based antagonists.
Experimental Protocols for Biological Activity Screening
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are step-by-step methodologies for two common assays used to evaluate anticancer and antimicrobial activity.
MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
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A Senior Application Scientist's Guide to Analytical Methods for Determining Enantiomeric Purity of Pyrrolidine Esters
For researchers, scientists, and professionals in drug development, the stereochemical integrity of pyrrolidine esters is not merely a matter of academic curiosity—it is a critical determinant of therapeutic efficacy and safety. The pyrrolidine scaffold is a cornerstone in a multitude of pharmaceuticals, and often, only one enantiomer harbors the desired pharmacological activity, while its mirror image may be inactive or even deleterious. Consequently, the robust and accurate determination of enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance.
This guide provides an in-depth, objective comparison of the principal analytical methodologies for ascertaining the enantiomeric purity of pyrrolidine esters. Moving beyond a simple recitation of techniques, we will delve into the causality behind experimental choices, offering field-proven insights to empower you in selecting and implementing the most appropriate method for your specific needs.
The Chromatographic Triumvirate: HPLC, GC, and SFC
Chromatographic techniques form the bedrock of chiral separations, each leveraging the differential interaction of enantiomers with a chiral stationary phase (CSP) to achieve resolution. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) hinges on the physicochemical properties of the pyrrolidine ester , primarily its volatility and thermal stability.
Chiral High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
Chiral HPLC is arguably the most widely employed technique for enantiomeric purity determination due to its broad applicability to a vast range of compounds, including those that are non-volatile or thermally labile. The separation is predicated on the transient formation of diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.
The success of a chiral HPLC separation is intrinsically linked to the selection of the appropriate chiral stationary phase and mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for pyrrolidine derivatives due to their wide-ranging chiral recognition abilities. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar alcohol modifier, is critical for optimizing selectivity and resolution. The addition of small amounts of an acidic or basic additive can be crucial for improving peak shape and resolution, especially for ionizable pyrrolidine esters.
Experimental Protocol: Chiral HPLC Analysis of a Proline Ester Derivative
This protocol provides a representative starting point for the analysis of a generic N-protected proline methyl ester.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Chiral Stationary Phase: Lux® Cellulose-2 (250 x 4.6 mm, 5 µm). This CSP has demonstrated broad applicability for a variety of chiral compounds, including those with nitrogen-containing heterocycles.
-
Mobile Phase: A typical starting condition is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize the separation. For basic pyrrolidine derivatives, the addition of 0.1% diethylamine can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at a wavelength where the analyte has significant absorption (e.g., 220 nm).
-
Sample Preparation: Dissolve the pyrrolidine ester sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Chiral Gas Chromatography (GC): For the Volatile and Thermally Stable
Chiral GC is a powerful technique for the enantiomeric separation of volatile and thermally stable compounds. For many pyrrolidine esters, particularly those with higher molecular weights or polar functional groups, derivatization is often a necessary prerequisite to increase their volatility and thermal stability.
Derivatization in chiral GC serves a dual purpose: it renders the analyte suitable for GC analysis and can enhance the separation of the enantiomers. Common derivatization reagents for amines and alcohols, functional groups often present in pyrrolidine derivatives, include silylating agents and acylating agents. The choice of derivatizing agent should be carefully considered to ensure a complete and clean reaction without racemization.
Experimental Protocol: Chiral GC Analysis of a Hydroxypyrrolidine Derivative (Post-Derivatization)
This protocol assumes the derivatization of a hydroxypyrrolidine ester with a suitable acylating agent.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Stationary Phase: A cyclodextrin-based capillary column, such as one containing a derivatized β-cyclodextrin, is a common choice for many chiral separations.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100 °C, holding for 1 minute, and then ramping up to 250 °C at a rate of 10 °C/min.
-
Injector and Detector Temperature: Typically set at 250 °C.
-
Sample Preparation:
-
Derivatization: React the pyrrolidine ester with a suitable derivatizing agent (e.g., trifluoroacetic anhydride in the presence of a catalyst) to form a volatile derivative.
-
Dilution: Dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate) to an appropriate concentration (typically in the µg/mL to ng/mL range for MS detection).
-
Chiral Supercritical Fluid Chromatography (SFC): The Green and Swift Alternative
Chiral SFC has emerged as a powerful "green" alternative to normal-phase HPLC, offering faster separations and reduced solvent consumption. It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often modified with a small amount of an organic solvent like methanol. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for high flow rates and rapid analysis times.
For many pyrrolidine derivatives, especially those that are basic in nature, SFC can provide superior peak shapes and resolution compared to normal-phase HPLC. The same polysaccharide-based CSPs used in HPLC are also highly effective in SFC. The ability to fine-tune the separation by adjusting the co-solvent, additive, backpressure, and temperature makes SFC a highly versatile technique.
Experimental Protocol: Chiral SFC Analysis of a Pyrrolidine Ester
-
Instrumentation: An SFC system equipped with a back-pressure regulator and a UV or MS detector.
-
Chiral Stationary Phase: Lux Cellulose-2 or a similar polysaccharide-based column.
-
Mobile Phase: Supercritical CO2 with a modifier, such as methanol. A common starting gradient is 5% to 40% methanol over a few minutes. For basic analytes, the addition of a small amount of an amine additive (e.g., 0.1% isopropylamine) to the modifier can be beneficial.
-
Flow Rate: Typically in the range of 2-4 mL/min.
-
Backpressure: Usually maintained around 150 bar.
-
Column Temperature: Often around 40 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase modifier (e.g., methanol) at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Separative Approach
NMR spectroscopy offers a distinct advantage over chromatographic methods as it can determine enantiomeric purity without the need for physical separation of the enantiomers. This is achieved through the use of chiral auxiliary agents that induce a chemical shift difference between the corresponding signals of the two enantiomers in the NMR spectrum.
The Two Faces of Chiral NMR: Derivatizing vs. Solvating Agents
-
Chiral Derivatizing Agents (CDAs): These agents, such as Mosher's acid, react with the analyte to form stable diastereomers, which are inherently non-equivalent in the NMR spectrum. This method provides robust and often large chemical shift differences, but requires a chemical reaction and subsequent purification of the diastereomers may be necessary.
-
Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This results in a time-averaged chemical shift difference between the enantiomeric signals. The advantage of this approach is its simplicity, as it only requires mixing the analyte and the CSA in an NMR tube. However, the induced chemical shift differences are generally smaller than with CDAs.
Experimental Protocol: NMR Analysis of a Proline Ester using a Chiral Solvating Agent
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): A suitable CSA for proline esters could be a chiral alcohol or a binaphthol derivative. The choice of CSA is crucial and may require screening.
-
Solvent: A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl3).
-
Sample Preparation:
-
Accurately weigh the pyrrolidine ester sample and dissolve it in the deuterated solvent in an NMR tube.
-
Acquire a standard 1H NMR spectrum of the analyte alone.
-
Add the CSA to the NMR tube (typically in a 1:1 to 5:1 molar ratio of CSA to analyte) and acquire another 1H NMR spectrum.
-
-
Data Analysis:
-
Identify a well-resolved signal in the spectrum of the analyte that splits into two distinct signals upon addition of the CSA.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100
-
Comparative Analysis of Analytical Methods
The selection of the optimal analytical method for determining the enantiomeric purity of a pyrrolidine ester is a multifactorial decision. The following table provides a comparative overview of the key performance characteristics of each technique.
| Feature | Chiral HPLC | Chiral GC | Chiral SFC | Chiral NMR |
| Principle | Differential partitioning between liquid mobile phase and solid CSP | Differential partitioning between gaseous mobile phase and liquid/solid CSP | Differential partitioning in a supercritical fluid mobile phase with a solid CSP | Diastereomeric interaction with a chiral auxiliary agent |
| Applicability | Broad; non-volatile and thermally labile compounds | Volatile and thermally stable compounds (often requires derivatization) | Broad; good for basic compounds; "green" alternative to NP-HPLC | Compounds with suitable functional groups for interaction with a chiral auxiliary |
| Speed | Moderate | Fast | Very Fast | Fast (for sample preparation and data acquisition) |
| Resolution | Generally high | High | High | Dependent on the chiral auxiliary and analyte |
| Sensitivity | Good (UV, MS) | Very High (FID, MS) | Good (UV, MS) | Lower than chromatographic methods |
| Solvent Consumption | High | Low | Very Low | Low |
| Method Development | Can be time-consuming | Requires derivatization development | Generally faster than HPLC | Requires screening of chiral auxiliaries |
| Quantitative Accuracy | High | High | High | Good, but can be affected by signal overlap |
Method Validation: Ensuring Trustworthiness and Compliance
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters, as outlined by regulatory bodies such as the ICH, include specificity, linearity, accuracy, precision, and robustness. For enantiomeric purity methods, it is crucial to demonstrate the ability to accurately quantify the minor enantiomer in the presence of a large excess of the major enantiomer.
Conclusion: A Strategic Approach to Enantiomeric Purity Determination
The determination of the enantiomeric purity of pyrrolidine esters is a critical analytical challenge in pharmaceutical development. A thorough understanding of the principles, advantages, and limitations of the available analytical techniques is paramount for selecting the most appropriate method. Chiral HPLC remains the versatile workhorse, while chiral GC offers high sensitivity for volatile compounds. Chiral SFC provides a rapid and environmentally friendly alternative, particularly for basic pyrrolidine derivatives. Chiral NMR, with its non-separative approach, offers a rapid screening tool.
Ultimately, the choice of method will be guided by the specific properties of the pyrrolidine ester, the required level of sensitivity and accuracy, and the available instrumentation. By adopting a systematic and scientifically sound approach to method development and validation, researchers can ensure the reliable and accurate determination of enantiomeric purity, thereby contributing to the development of safer and more effective medicines.
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HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. [Link]
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Enantioselective separation techniques in forensic analysis and clinical toxicology. DOI. [Link]
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SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. ResearchGate. [Link]
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Agilent Chiral Chromatograph Training Guide. Purdue University. [Link]
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Enantiomeric Analysis of Chiral Drugs Using Mass Spectrometric Methods: A Comprehensive Review. PubMed. [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
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Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate. [Link]
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Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]
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1H-NMR studies of drugs with chiral solvating agent: the direct enantiomeric purity determination of the chiral anesthetic, prilocaine. PubMed. [Link]
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Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ACS Publications. [Link]
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Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
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Journal of Chromatography A. AFMPS. [Link]
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A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Bentham Science Publishers. [Link]
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This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. Nanalysis. [Link]
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Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
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Lux Cellulose-2 Chiral LC Columns. Phenomenex. [Link]
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A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. [Link]
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SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. [Link]
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System Suitability And Validation For Chiral Purity Assays Of Drug Substances. IVT Network. [Link]
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NMR analysis of a chiral amine through derivatization with Mosher acid. ResearchGate. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
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RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. [Link]
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Sample Preparation – GC-FID. Polymer Chemistry Characterization Lab. [Link]
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Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Agilent. [Link]
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METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. [Link]
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Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
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Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
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Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology. [Link]
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ANALYTICAL METHOD VALIDATION PARAMETERS. YouTube. [Link]
- Development of a Chiral Supercritical Fluid Chrom
A Senior Application Scientist's Guide to Peptide Coupling: Navigating the Synthesis of Pyrrolidine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of success, profoundly influencing reaction efficiency, product purity, and the preservation of stereochemical integrity. This is particularly true when synthesizing peptides containing sterically hindered amino acids, such as proline and its derivatives, which feature a unique pyrrolidine ring. The rigid structure of these residues can significantly impede the approach of the activated amino acid, leading to sluggish reactions, incomplete couplings, and an increased risk of side reactions.
This guide provides an in-depth comparison of the classical N,N'-dicyclohexylcarbodiimide/1-hydroxybenzotriazole (DCC/HOBt) system with modern coupling agents for the synthesis of peptides containing pyrrolidine residues. We will delve into the mechanistic underpinnings of these reagents, present available performance data, and offer field-proven insights to help you select the optimal strategy for your challenging synthetic targets.
The Challenge of the Pyrrolidine Ring in Peptide Synthesis
The secondary amine incorporated within the pyrrolidine ring of proline and its analogs presents a unique set of challenges during peptide bond formation. Unlike primary amino acids, the nucleophilicity of the proline nitrogen is reduced, and its approach to the activated carboxyl group is sterically hindered. This can lead to:
-
Slower reaction kinetics: Requiring longer coupling times or more potent activation methods.
-
Incomplete coupling: Resulting in deletion sequences that are difficult to separate from the target peptide.
-
Increased risk of side reactions: Such as the formation of N-acylurea with carbodiimide reagents.[1]
-
Racemization: While proline itself is not prone to racemization at its α-carbon during coupling, the activated amino acid being coupled to the proline residue can be susceptible to epimerization, especially with prolonged reaction times or harsh conditions.[2]
-
Cis/trans isomerization: The X-Pro peptide bond can exist in both cis and trans conformations, and the choice of coupling reagent and conditions can influence this equilibrium.
Therefore, the selection of a coupling reagent must be a deliberate decision based on a thorough understanding of its mechanism and suitability for these "difficult couplings."
The Workhorse: DCC/HOBt and the Carbodiimide Family
For decades, carbodiimides, particularly DCC, have been the workhorses of peptide synthesis.[3] Their mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Mechanism of DCC/HOBt Coupling
The addition of 1-hydroxybenzotriazole (HOBt) was a significant advancement, as it mitigates some of the drawbacks of using DCC alone.[3] HOBt acts as a scavenger for the O-acylisourea, converting it into a more stable and less racemization-prone HOBt-ester. This active ester then reacts with the amino group to form the peptide bond.
Performance and Limitations for Pyrrolidine-Containing Peptides
While DCC/HOBt is a cost-effective and widely used method, its application in the synthesis of proline-rich or sterically hindered peptides has notable limitations:
-
Moderate Yields: For difficult couplings, such as those involving 3-substituted prolines, DCC/HOBt and its soluble analogue DIC/HOBt often provide only moderate yields.
-
N-Acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, terminating the peptide chain. This side reaction is more prevalent in sterically hindered couplings where the nucleophilic attack by the amino group is slow.[1]
-
Byproduct Removal: The dicyclohexylurea (DCU) byproduct of DCC is insoluble in most organic solvents, which can be advantageous in solution-phase synthesis but problematic in solid-phase peptide synthesis (SPPS) as it can clog filters and resin beads.[4] The use of diisopropylcarbodiimide (DIC) is preferred in SPPS due to the better solubility of its urea byproduct.[4]
-
Racemization: Although HOBt significantly suppresses racemization, extensive racemization has been observed during the coupling of proline phenacyl esters with Boc-amino acids using a water-soluble carbodiimide and HOBt.[5]
The Rise of Modern Coupling Reagents
To address the limitations of carbodiimides, a new generation of coupling reagents, primarily based on phosphonium and uronium/aminium salts, has been developed. These reagents offer higher efficiency, faster reaction times, and reduced side reactions, making them particularly suitable for challenging syntheses.[2]
Phosphonium Salts: The PyBOP® Family
Benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) is a widely used phosphonium salt coupling reagent. It directly converts the carboxylic acid into its HOBt-ester, bypassing the problematic O-acylisourea intermediate.
Mechanism of PyBOP Coupling:
Advantages for Pyrrolidine Synthesis:
-
High Efficiency: PyBOP is generally more efficient than carbodiimide-based methods for standard and difficult couplings.[2]
-
Reduced Side Reactions: The absence of an O-acylisourea intermediate eliminates the formation of N-acylurea.
-
Good Solubility: PyBOP and its byproducts are generally soluble in common peptide synthesis solvents.
A more reactive analogue, (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), utilizes 1-hydroxy-7-azabenzotriazole (HOAt) instead of HOBt. The nitrogen atom at the 7-position of the azabenzotriazole ring provides anchimeric assistance, further accelerating the coupling reaction and making PyAOP particularly effective for coupling N-methylated amino acids.[4]
Uronium/Aminium Salts: The HATU and COMU Era
Uronium and aminium salts are among the most powerful coupling reagents available today. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is considered a gold standard for difficult couplings, including those involving sterically hindered amino acids.[6]
Mechanism of HATU Coupling:
Similar to phosphonium salts, HATU reacts with the carboxylic acid in the presence of a base to form a highly reactive HOAt-ester.
Advantages for Pyrrolidine Synthesis:
-
Exceptional Reactivity: HATU is highly effective for coupling sterically hindered amino acids and for synthesizing complex peptides.[6][7]
-
Low Racemization: The rapid reaction rates minimize the risk of racemization.[2]
A significant recent development is the introduction of coupling reagents based on ethyl (hydroxyimino)cyanoacetate (OxymaPure®), such as (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU). COMU offers several advantages:
-
High Efficiency: COMU's coupling efficiency is comparable to or even exceeds that of HATU in many cases.[1][6]
-
Enhanced Safety: It is based on the non-explosive OxymaPure, making it a safer alternative to HOBt- and HOAt-based reagents.[1]
-
Improved Solubility and Reduced Allergenic Potential: COMU exhibits better solubility in a wider range of solvents and has a lower allergenic potential compared to HBTU/HATU.[1]
-
Suitability for Green Chemistry: The water-solubility of COMU and its byproducts makes it an excellent choice for aqueous-based peptide synthesis.[1]
Comparative Performance Analysis
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages for Pyrrolidine Synthesis | Key Disadvantages |
| DCC/HOBt | Carbodiimide | Moderate | Low to Moderate | Cost-effective for simple sequences. | N-acylurea formation, insoluble byproduct (DCU), moderate yields in difficult couplings. |
| PyBOP | Phosphonium Salt | High | Low | High efficiency, no N-acylurea formation. | Higher cost than carbodiimides. |
| HATU | Uronium/Aminium Salt | Very High | Very Low | Gold standard for sterically hindered couplings, very fast reactions. | High cost, potential for side reactions with the N-terminus if used in excess.[4] |
| COMU | Uronium Salt | Very High | Very Low | Comparable efficiency to HATU, enhanced safety profile, good solubility, "green" chemistry potential. | Higher cost than carbodiimides. |
Experimental Protocols
The following are generalized protocols for solid-phase peptide synthesis (SPPS) using different coupling agents. It is crucial to optimize these conditions for each specific peptide sequence.
General SPPS Workflow
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Diethyl Pyrrolidine-2,5-dicarboxylate Hydrochloride
As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle, including its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of diethyl pyrrolidine-2,5-dicarboxylate hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards from authoritative bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Identification and Characterization
-
Pyrrolidine Moiety : The parent compound, pyrrolidine, is classified as a highly flammable liquid and vapor that causes severe skin burns, and eye damage, and is harmful if swallowed or inhaled.[1][2][3][4][5] Its corrosive nature is a primary concern.
-
Hydrochloride Salt : The presence of a hydrochloride salt indicates that this compound is the salt of a strong acid (hydrochloric acid) and a weakly basic amine. This imparts acidity to the compound, especially in aqueous solutions, contributing to its corrosive properties. Hydrochloric acid itself is a corrosive material that can cause severe skin burns and eye damage.[6]
-
Diethyl Ester Groups : While the ester groups are generally less reactive, the overall acidic nature of the compound could catalyze hydrolysis over time, though this is not the primary disposal concern.
Based on this analysis, This compound must be treated as a hazardous waste . It likely exhibits the hazardous characteristics of Corrosivity and potentially Toxicity . Therefore, it is subject to the stringent disposal regulations set forth by the EPA.
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound for any purpose, including disposal, the proper Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[1] A face shield may be required for bulk transfers. | Protects against accidental splashes of the chemical, which, due to its acidic and organic nature, can cause severe eye irritation or damage.[3][7] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). Check manufacturer's compatibility data. | Prevents skin contact. The pyrrolidine and hydrochloride components are known to cause skin burns and irritation.[1][7] |
| Body Protection | A flame-resistant lab coat. | Protects against spills on clothing and skin. Ensures a barrier between you and the chemical. |
| Respiratory | Use in a well-ventilated area or under a certified chemical fume hood. | While the compound is a solid, dusts can be generated. The pyrrolidine component can be harmful if inhaled.[1][4] |
Step-by-Step Disposal Protocol
Disposal of this compound must be systematic and compliant with hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[8]
All waste, including residual amounts of the solid, contaminated consumables (e.g., weigh boats, gloves, wipes), and solutions containing the compound, must be collected.
-
Designate a Waste Container : Use a chemically compatible container, preferably the original container or a new, clean, high-density polyethylene (HDPE) container with a secure screw-top cap.[9] The container must be in good condition, with no leaks or cracks.[9]
-
Label the Container : As soon as the first drop of waste is added, affix a hazardous waste tag to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics: "Corrosive, Toxic"
-
The date accumulation started.
-
-
Keep the Container Closed : The waste container must remain tightly sealed at all times, except when adding waste.[9] This prevents the release of vapors and protects against spills.
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[9]
-
Location : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Storage Conditions : Store the waste container in the SAA, segregated from incompatible materials such as strong bases or oxidizing agents.[2][10]
-
Volume Limits : A laboratory can accumulate up to 55 gallons of non-acutely hazardous waste in an SAA. Once the container is full, it must be moved to the central accumulation area within three days.[9] Partially filled containers may remain in the SAA for up to one year.[9]
Accidents happen, and a clear, actionable spill response plan is crucial.
-
Evacuate and Alert : If a significant spill occurs, evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Don PPE : Before addressing the spill, don the appropriate PPE as detailed in the table above.
-
Contain the Spill : For a solid spill, carefully sweep it up to avoid creating dust. For a liquid spill, use a chemical absorbent material or a spill kit to contain it.
-
Neutralize (for liquid spills or cleaning residue) : Due to the acidic nature of the hydrochloride salt, a weak base like sodium bicarbonate (baking soda) or soda ash can be used to neutralize the spill area after the bulk of the material has been absorbed.[6][11][12] Use pH paper to confirm that the area is neutralized (pH between 6 and 8).
-
Collect Spill Debris : All materials used to clean the spill (absorbent pads, contaminated gloves, etc.) are also considered hazardous waste and must be placed in the designated waste container.
-
Decontaminate : Clean the spill area with soap and water.
The final step is the removal and disposal of the hazardous waste by a certified professional service.
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the full hazardous waste container.
-
Documentation : Ensure all necessary paperwork, such as the hazardous waste tag, is complete and accurate.
-
Professional Disposal : The EHS office will work with a licensed hazardous waste disposal company that will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13][14] These facilities use specialized methods, such as high-temperature incineration, to destroy the chemical waste in an environmentally sound manner.
Visualizing the Disposal Workflow
To ensure clarity and consistency in the disposal process, the following workflow diagram illustrates the key decision points and actions required.
Caption: Decision workflow for the disposal of this compound.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of this compound is conducted in a manner that is safe, responsible, and fully compliant with all applicable regulations.
References
- ChemicalBook. (2025). DIETHYL 1,4-DIHYDRO-2,4,6-TRIMETHYL-3,5-PYRIDINEDICARBOXYLATE - Safety Data Sheet.
- Fisher Scientific. (2025). Diethyl acetylenedicarboxylate Safety Data Sheet.
- Roche. (2004). Material Safety Data Sheet - CARDENE CAPSULES.
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Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
- Advanced Specialty Gases. (2025). Safety Data Sheet - Hydrogen Chloride.
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
- University of California. (n.d.). Standard Operating Procedure - Hydrochloric Acid. Retrieved from University of California, Santa Barbara EH&S website.
- Fisher Scientific. (2024). Pyrrolidine Safety Data Sheet.
-
Clean Management Environmental Group, Inc. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
- Fisher Scientific. (2025). Pyrrolidine Safety Data Sheet.
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Hydrochloric acid. Retrieved from [Link]
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Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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HSI. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine.
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
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Chemistry Stack Exchange. (2023). Safe disposal of hydrochloric acid. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of Diethyl Pyrrolidine-2,5-dicarboxylate Hydrochloride
As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Diethyl pyrrolidine-2,5-dicarboxylate hydrochloride. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established safety principles for related chemical structures.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is synthesized from the safety profiles of structurally similar compounds, including pyrrolidine derivatives and other chemical hydrochlorides. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to perform a thorough risk assessment before commencing any work.
Hazard Assessment: Understanding the Risks
While specific toxicological data for this compound is limited, an analysis of related compounds allows for a conservative assessment of potential hazards. The pyrrolidine moiety can be found in various pharmacologically active compounds.[1] The hydrochloride salt form can also influence the compound's reactivity and potential to release acidic vapors.
Based on available data for similar molecules, researchers should assume that this compound may possess the following hazards:
-
Acute Toxicity: Related compounds have shown toxicity if swallowed, in contact with skin, or if inhaled.[2][3]
-
Skin and Eye Irritation/Corrosion: Many chemical hydrochlorides and pyrrolidine derivatives are known to cause skin and eye irritation, and in some cases, severe burns.[4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5][7]
Due to these potential hazards, a cautious approach with robust safety measures is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, drawing on general principles for handling hazardous chemicals.[8][9]
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.[10] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Protects against skin contact. Double gloving is recommended. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[10][11][12] |
| Body | Laboratory coat or chemical-resistant suit | A lab coat provides a basic barrier. For larger quantities or when there is a significant risk of splashing, a chemical-resistant suit is advisable.[10][11] |
| Respiratory | NIOSH-approved respirator with appropriate cartridges | Recommended if working with fine powders outside of a certified chemical fume hood, or if there is a potential for aerosol generation. The specific cartridge type should be selected based on a formal risk assessment.[10][11] |
Operational Plan: From Receipt to Disposal
A clear and logical workflow is crucial for the safe handling of this compound. The following diagram and step-by-step protocol outline the key stages.
Caption: Workflow for handling this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Designate a specific work area, preferably within a certified chemical fume hood, for handling the compound.
-
Assemble and inspect all necessary PPE as outlined in the table above.
-
Gather all required materials, including spatulas, weigh paper, and appropriately labeled containers for reactions and waste.
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of the solid compound on weigh paper or in a tared container within the fume hood to minimize the risk of inhalation. Avoid creating dust.
-
Dissolving/Reaction: If dissolving the compound, add it slowly to the solvent. If it is part of a reaction, add it to the reaction vessel in a controlled manner.
-
-
Cleanup:
-
Decontamination: Thoroughly decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) and wipe it down.
-
Waste Collection: Collect all contaminated materials, including gloves, weigh paper, and any disposable equipment, in a designated hazardous waste container.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its associated waste is crucial.
-
Solid Waste: All solid waste, including contaminated PPE and unused compound, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated hazardous waste container for liquid chemical waste.
-
Neutralization: While neutralization is a common practice for acidic waste, the reactivity of this specific compound upon neutralization is unknown.[13][14] Therefore, it is recommended to dispose of it as hazardous waste without attempting to neutralize it unless directed by your institution's EHS department.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines for empty chemical containers.[15]
Always adhere to your local, state, and federal regulations for hazardous waste disposal. [15]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][7] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][7] |
| Spill | Evacuate the immediate area. If the spill is small, and you are trained and equipped to handle it, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, or if you are not equipped to handle it, contact your institution's emergency response team. |
By adhering to these guidelines, researchers can work safely with this compound, minimizing risks to themselves and the environment.
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CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. [Link]
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Lab Alley. How to dispose of hydrochloric acid. [Link]
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WG Critical Care. Nicardipine Hydrochloride Injection, USP. [Link]
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Industrial Safety Tips. PPE For Chemical Handling With Example. [Link]
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Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
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National Center for Biotechnology Information. 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
